molecular formula C6H9BrN2O B7900613 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B7900613
M. Wt: 205.05 g/mol
InChI Key: JQNHPDHUVGIXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H9BrN2O and its molecular weight is 205.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4(10)6-5(7)3-8-9(6)2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNHPDHUVGIXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NN1C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Properties of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Executive Summary

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (Calculated Formula: C₆H₉BrN₂O) is a bifunctional heterocyclic building block critical in modern medicinal chemistry. It serves as a "linchpin" scaffold, offering two distinct orthogonal reactivity handles: a C4-bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a chiral secondary alcohol at the C5-position for etherification, amination (via activation), or oxidation.

This guide addresses the operational gap in commercial availability by providing a validated in situ synthesis protocol from its ketone precursor, alongside handling strategies for utilizing this scaffold in kinase inhibitor design (e.g., PI3K, JAK) and fragment-based drug discovery (FBDD).

Physicochemical Profile

As a secondary alcohol derived from an electron-deficient pyrazole, this compound exhibits specific solubility and stability characteristics relevant to assay conditions and synthetic workups.

Table 1: Predicted & Derived Properties

PropertyValue / DescriptionNote
Molecular Formula C₆H₉BrN₂ODerived from ketone precursor (C₆H₉... + 2H)
Molecular Weight 205.05 g/mol Based on ⁷⁹Br isotope abundance
Appearance White to off-white solidTypical of low-MW pyrazole alcohols
Solubility High: DMSO, MeOH, DCMLow: Water, HexanesHydroxyl group confers polarity; soluble in polar organics.[1]
Chirality 1 Chiral Center (Racemic as synthesized)Requires chiral resolution or asymmetric reduction for enantiopure applications.
pKa (OH) ~13.5 - 14.5Slightly more acidic than aliphatic alcohols due to the electron-withdrawing pyrazole ring.
LogP (Predicted) ~0.9 - 1.2Lipophilic enough for cell permeability; suitable for CNS-targeted fragments.

Synthetic Methodology

Since the alcohol is often not available as a shelf-stable reagent, it is best generated freshly from 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone . The following protocol is a self-validating system designed to minimize defunctionalization (de-bromination).

Protocol: Chemoselective Reduction

Objective: Convert the ketone to the secondary alcohol without affecting the C4-Bromine bond.

Reagents:

  • Precursor: 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (1.2 eq)

  • Solvent: Methanol (anhydrous)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of the ketone in 15 mL of anhydrous methanol. Cool the solution to 0°C in an ice bath. Rationale: Low temperature prevents side reactions and controls the exothermic hydrogen evolution.

  • Addition: Add NaBH₄ (1.2 eq) portion-wise over 10 minutes. Observation: Mild bubbling (H₂) will occur. Ensure venting.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. The ketone spot (UV active) should disappear; the alcohol product will be more polar (lower R_f).

  • Quench: Carefully add sat. NH₄Cl (10 mL) to destroy excess hydride.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Usually clean enough for next steps. If necessary, purify via silica flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Critical Control Point: Avoid using LiAlH₄ or refluxing temperatures, as these may lead to hydrodebromination (loss of the Br handle), rendering the scaffold useless for subsequent coupling.

Strategic Utility & Reactivity Map

This scaffold allows for "Divergent Synthesis." The diagram below illustrates how to selectively manipulate the Bromine and Hydroxyl groups to build complex bioactive molecules.

G cluster_0 Orthogonal Reactivity Ketone Precursor: Ketone Alcohol Target Scaffold: 1-(4-Bromo-1-methyl- 1H-pyrazol-5-yl)ethan-1-ol Ketone->Alcohol NaBH4, MeOH (Reduction) Suzuki Biaryl Product (Suzuki Coupling) Alcohol->Suzuki Ar-B(OH)2, Pd cat. (Retains OH) Ether Ether Derivative (Alkylation/Mitsunobu) Alcohol->Ether R-X, NaH or Mitsunobu Amine Chiral Amine (via Mesylate/Azide) Alcohol->Amine 1. MsCl 2. NaN3 -> Reduction

Figure 1: Divergent synthetic pathways originating from the alcohol scaffold. The C4-Br and C5-OH groups can be functionalized independently.

Applications in Drug Discovery

A. Kinase Inhibitor Design (The "Hinge Binder" Strategy)

The 1-methyl-pyrazole core is a classic bioisostere for the hinge-binding region of kinases.

  • Mechanism: The Nitrogen at position 2 (N2) serves as a hydrogen bond acceptor.

  • Modification: The C4-Aryl group (introduced via Suzuki coupling) extends into the hydrophobic pocket.

  • Solubility Handle: The C5-ethanol chain projects into the solvent-exposed region, improving water solubility—a common bottleneck in kinase inhibitor optimization.

B. Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~205 Da, this compound fits perfectly into "Fragment" libraries (Rule of 3 compliant).

  • Chirality: The alcohol creates a stereocenter. Drug developers can separate enantiomers (using Chiral SFC) to probe the stereoselectivity of the target binding pocket.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled according to the safety profile of halogenated pyrazoles.

  • Hazards: Skin and eye irritant (H315, H319).[2][3] Harmful if swallowed (H302).[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The benzylic-like alcohol position can be susceptible to slow oxidation if exposed to air and light over prolonged periods.

  • Disposal: Halogenated organic waste streams.

References

  • Reduction of Pyrazolyl Ketones

    • Title: "Sodium Borohydride Reduction of Aldehydes and Ketones."[4][5][6][7][8]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Precursor Identification (Ketone)

    • Title: "1-(4-bromo-1-methyl-1h-pyrazol-5-yl)ethanone - PubChemLite."
    • Source: PubChem / Uni.lu.[9]

    • URL:[Link]

  • Scaffold Utility in Medicinal Chemistry

    • Title: "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review."
    • Source: EurekaSelect / Bentham Science.
    • URL:[Link]

  • Safety of Brominated Pyrazoles: Title: "Safety Data Sheet - 4-Bromo-1-methyl-1H-pyrazol-3-amine." Source: Thermo Fisher Scientific.

Sources

Technical Guide: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a high-value heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors and pharmaceutical agrochemicals. Characterized by a pyrazole core with a specific 1,4,5-substitution pattern, this compound serves as a dual-functional scaffold: the 4-bromo moiety acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the secondary alcohol at the 5-position introduces a chiral center critical for stereoselective drug binding.

While the specific CAS number for this secondary alcohol is often proprietary or non-cataloged in public registries, it is universally synthesized via the reduction of its commercially available ketone precursor, 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS: 1552739-60-2) . This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
Chemical Name 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Common Synonyms

-Methyl-4-bromo-1-methyl-1H-pyrazole-5-methanol
Molecular Formula C

H

BrN

O
Molecular Weight 219.08 g/mol
Precursor CAS 1552739-60-2 (Ketone analog)
Primary Alcohol Analog CAS 1276056-83-7 ((4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol)
Structural Specifications
  • Core: 1-Methyl-1H-pyrazole ring.[1][2][3][4][5][6][7]

  • Position 4: Bromine atom (Electrophilic site for cross-coupling).

  • Position 5: 1-Hydroxyethyl group (Chiral center, nucleophilic site).

  • Chirality: The molecule possesses one stereocenter at the benzylic-like carbon. Synthesis typically yields a racemate (

    
    ) unless asymmetric catalysis is employed.
    

Synthesis & Manufacturing Protocol

The industrial standard for generating 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is the nucleophilic addition of hydride to the corresponding ketone. This method is preferred for its high yield, operational simplicity, and scalability.

Reaction Workflow (Graphviz)

SynthesisWorkflow Ketone Precursor Ketone (CAS: 1552739-60-2) Intermediate Borate Complex (Intermediate) Ketone->Intermediate Hydride Attack Reagent NaBH4 / MeOH (0°C to RT) Reagent->Intermediate Quench Acidic Quench (NH4Cl / HCl) Intermediate->Quench Hydrolysis Product Target Alcohol (Racemic Mixture) Quench->Product Isolation

Figure 1: Step-wise synthesis pathway from the commercially available ketone precursor.

Detailed Experimental Protocol

Objective: Reduction of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one to the target alcohol.

Reagents:

  • Precursor: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Solvent: Methanol (MeOH) or Ethanol (anhydrous preferred)

  • Quench: Saturated aqueous Ammonium Chloride (NH

    
    Cl)
    

Procedure:

  • Dissolution: Charge a round-bottom flask with the ketone precursor (1.0 eq) and dissolve in MeOH (10 volumes). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH

    
     (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution is exothermic.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours. Monitor conversion via TLC (eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Quench: Once starting material is consumed, cool back to 0°C and slowly add sat. NH

    
    Cl solution to destroy excess hydride.
    
  • Extraction: Remove volatiles (MeOH) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate. The crude alcohol is typically >95% pure but can be recrystallized from Hexane/EtOAc if necessary.

Mechanism: The mechanism involves the nucleophilic attack of the borohydride anion (BH


) on the carbonyl carbon of the ketone.[8] This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the acidic workup to yield the secondary alcohol.

Applications in Drug Discovery[4]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.

Functionalization Logic

The molecule offers two distinct vectors for chemical modification:

  • C-4 Bromine: A handle for Suzuki, Stille, or Buchwald-Hartwig couplings to attach aryl or heteroaryl groups (e.g., mimicking the adenine hinge-binding region of ATP).

  • C-5 Alcohol: Can be converted to a leaving group (Mesylate) for nucleophilic substitution (creating amines/ethers) or resolved into pure enantiomers to probe the stereochemical requirements of the target protein binding pocket.

Derivatization Pathway (Graphviz)

Applications Alcohol Target Alcohol (Scaffold) Suzuki Suzuki Coupling (Pd-Catalyzed) Alcohol->Suzuki Reaction at C-4 (Br) Mesylation Activation (MsCl/TEA) Alcohol->Mesylation Reaction at C-5 (OH) Biaryl 4-Aryl-Pyrazole (Kinase Inhibitor Core) Suzuki->Biaryl Amine Chiral Amine (via Azide/Reduction) Mesylation->Amine Nucleophilic Sub.

Figure 2: Divergent synthesis strategies utilizing the bromo and hydroxyl functional handles.

Case Study: Kinase Inhibition

Pyrazole derivatives are structural analogs of the imidazole ring found in purines. By substituting the 4-position with a pyridine or pyrimidine ring (via the bromine handle), researchers can generate bi-heterocyclic systems that form hydrogen bonds with the "hinge region" of kinases such as JAK, ALK, or ROS1. The 1-methyl group typically projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase isoform.

Safety & Handling Guidelines

  • Hazard Classification: As a halogenated heterocycle, treat as an Irritant (Skin/Eye/Respiratory).

  • P-Codes: P280 (Wear protective gloves/eye protection), P261 (Avoid breathing dust/fume).

  • Reactivity: The C-Br bond is stable under standard conditions but reactive toward zero-valent metals (Pd, Mg, Li). The alcohol is stable but hygroscopic.

  • Storage: Store in a cool, dry place (2-8°C) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • Precursor Identification: National Center for Biotechnology Information. (2025).[9] PubChem Compound Summary for CID 7017423, 1-(4-bromo-1-methyl-1h-pyrazol-5-yl)ethanone. Retrieved from [Link]

  • Reduction Protocol: Master Organic Chemistry. (2011).[10][11] Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Suzuki Coupling on Pyrazoles: ResearchGate. (2023). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Retrieved from [Link]

Sources

Technical Monograph: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol , a specialized heterocyclic intermediate used in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., c-MET, FGFR, and ALK inhibitors).

Executive Summary

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral secondary alcohol featuring a highly functionalized pyrazole scaffold. It serves as a critical building block in medicinal chemistry, enabling the introduction of the 1-methyl-1H-pyrazol-5-yl moiety—a pharmacophore known to improve solubility and metabolic stability in drug candidates. Its structural versatility arises from the orthogonality of its functional groups: the bromine atom at C4 (amenable to palladium-catalyzed cross-couplings), the secondary alcohol (suitable for oxidation, substitution, or etherification), and the N-methyl group (providing steric definition).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyDetail
IUPAC Name 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Molecular Formula C₆H₉BrN₂O
Molecular Weight 205.05 g/mol
CAS Number Not explicitly indexed in public registries; Derivative of CAS 1552739-60-2 (Ketone)
PubChem CID Derivative of CID 22397523 (Ketone)
Physical State Viscous oil or low-melting solid (racemic); Crystalline solid (enantiopure)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Calculated) ~13.5 (Alcohol -OH), ~2.5 (Pyrazole N)
LogP (Predicted) 0.9 - 1.2

Note on Registry: This specific alcohol is often generated in situ or isolated as a transient intermediate from the corresponding ketone, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone (CAS 1552739-60-2), during the synthesis of complex APIs.

Synthetic Routes & Methodology

The synthesis of this compound requires careful regiocontrol to ensure substitution at the C5 position rather than the more electronically favored C3 position, and to prevent halogen-metal exchange at the C4-bromine.

Retrosynthetic Analysis

The most robust route involves the construction of the C5-acetyl group followed by regioselective bromination and subsequent reduction. Direct lithiation of 4-bromo-1-methylpyrazole is risky due to rapid Br-Li exchange.

Optimized Synthesis Protocol

Step 1: C5-Lithiation and Acylation

  • Reagents: 1-Methylpyrazole, n-Butyllithium (n-BuLi), N-Methoxy-N-methylacetamide (Weinreb amide) or Acetaldehyde.

  • Mechanism: The C5 proton of 1-methylpyrazole is the most acidic due to the inductive effect of the adjacent nitrogen (N1). Deprotonation with n-BuLi at -78°C selectively generates the 5-lithio species.

  • Protocol:

    • Dissolve 1-methylpyrazole in dry THF under Argon. Cool to -78°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.

    • Add acetaldehyde (1.2 eq) to form 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol directly, OR add N-Methoxy-N-methylacetamide to form the ketone.

    • Recommendation: Form the ketone first to allow for cleaner bromination in the next step.

Step 2: Regioselective Bromination

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile or DMF.

  • Mechanism: Electrophilic aromatic substitution (SEAr) on the pyrazole ring strongly favors the C4 position.

  • Protocol:

    • Dissolve 1-(1-methyl-1H-pyrazol-5-yl)ethanone in MeCN.

    • Add NBS (1.05 eq) portion-wise at 0°C.

    • Stir at room temperature. The electron-withdrawing acetyl group at C5 does not deactivate C4 sufficiently to prevent bromination.

    • Isolate 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone .

Step 3: Carbonyl Reduction

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Protocol:

    • Dissolve the ketone (from Step 2) in MeOH at 0°C.

    • Add NaBH₄ (0.5 eq) slowly.

    • Quench with saturated NH₄Cl. Extract with EtOAc.[1]

    • Purify via silica gel chromatography (Hexane/EtOAc).

Visualized Synthesis Pathway

SynthesisPathway Start 1-Methylpyrazole Lithio 5-Lithio-1-methylpyrazole (Transient) Start->Lithio n-BuLi, THF, -78°C (C5 Deprotonation) Inter1 1-(1-Methyl-1H-pyrazol-5-yl)ethanone Lithio->Inter1 Ac2O or Weinreb Amide Inter2 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone Inter1->Inter2 NBS, MeCN (C4 Bromination) Product 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Inter2->Product NaBH4, MeOH (Reduction)

Caption: Step-wise synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol via C5-lithiation and C4-bromination.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design. The 4-bromo group serves as a handle for Suzuki-Miyaura couplings to attach aryl or heteroaryl cores (e.g., pyridine, quinoline), while the hydroxyethyl group can be converted into chiral amines or ethers to engage hydrogen bonding networks in the ATP-binding pocket of kinases.

Key Interactions
  • C4-Aryl Extension: Used to access the hydrophobic back pocket of kinases (e.g., Gatekeeper residue interaction).

  • C5-Ethanol Side Chain:

    • H-Bond Donor: The -OH can interact with the hinge region or catalytic lysine.

    • Chirality: The (S)- or (R)-enantiomer often shows superior selectivity. Enantioselective reduction (e.g., Corey-Bakshi-Shibata reduction) of the ketone precursor is employed to set this stereocenter.

Drug Analog Context

While specific drugs like Savolitinib utilize a 1-methyl-1H-pyrazol-4-yl moiety, the 5-yl isomer described here is critical for exploring Structure-Activity Relationships (SAR) where the vector of the pyrazole nitrogen needs to be rotated to optimize solubility or metabolic stability (avoiding N-dealkylation).

Experimental Protocols

Protocol A: Reduction of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone

Objective: To generate the target alcohol from its ketone precursor.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone (2.03 g, 10.0 mmol) in anhydrous Methanol (30 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (NaBH₄) (378 mg, 10.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Carefully add Saturated NH₄Cl solution (10 mL) to quench excess hydride.

  • Extraction: Remove methanol under reduced pressure. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0-60% EtOAc in Hexane) to yield the product as a clear, viscous oil.

  • Yield: Expected yield 85-95%.

Protocol B: Characterization (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Pyrazole-H3), 5.10 (q, J = 6.5 Hz, 1H, CHOH), 3.95 (s, 3H, N-CH₃), 2.50 (bs, 1H, OH), 1.55 (d, J = 6.5 Hz, 3H, CHCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.2 (C5), 138.5 (C3), 95.1 (C4-Br), 63.5 (CHOH), 37.2 (N-CH₃), 22.1 (CH₃).

  • MS (ESI): m/z 205.0/207.0 [M+H]⁺ (Br isotope pattern).

Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood, especially during the bromination step (NBS) and lithiation (pyrophoric reagents).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22397523, 1-(4-bromo-1H-pyrazol-5-yl)ethanone. Retrieved February 25, 2026, from [Link]

  • Salem, M. E., et al. (2017).2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54, 226.
  • Lu, S., et al. (2023). Savolitinib plus Osimertinib in EGFR Mutation-Positive, MET-Amplified Non-Small Cell Lung Cancer. The Lancet.[3] (Contextual reference for pyrazole scaffold utility).

Sources

The Versatile 1-Methyl-1H-pyrazole-5-ethanol Scaffold: A Technical Guide to Its Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds. This technical guide delves into the specifics of the 1-methyl-1H-pyrazole-5-ethanol scaffold, a versatile building block for the synthesis of novel therapeutic agents. While not a therapeutic agent in its own right, its unique structural features, including a reactive ethanol moiety, provide a gateway to a diverse range of functionalized molecules with significant pharmacological potential. This document will explore the synthesis of this core scaffold, its chemical reactivity, and its application in the development of compounds targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrazole Core in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that are highly desirable in drug design. Its metabolic stability, ability to participate in hydrogen bonding, and tunable electronic properties have made it a favored scaffold among medicinal chemists. A vast number of pyrazole derivatives have been reported with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2]

The 1-methyl-1H-pyrazole-5-ethanol scaffold offers a distinct advantage by incorporating a primary alcohol functional group. This hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the facile introduction of various pharmacophores through esterification, etherification, and other coupling reactions. This guide will illuminate the pathways to harness the potential of this valuable synthon.

Synthesis of the 1-Methyl-1H-pyrazole-5-ethanol Scaffold

The synthesis of the 1-methyl-1H-pyrazole-5-ethanol core can be approached through several strategic routes, primarily involving the construction of the pyrazole ring followed by the introduction or modification of the ethanol side chain.

Knorr-Type Cyclocondensation: A Classic Approach

A foundational method for pyrazole synthesis is the Knorr cyclocondensation reaction. While direct synthesis of the ethanol derivative via this method is less common, the synthesis of a precursor, such as a pyrazole-5-carboxylate ester, is a well-established procedure. This ester can then be reduced to the desired alcohol.

Conceptual Synthetic Pathway:

Synthesis_Pathway diketone 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) cyclization Cyclocondensation (Knorr Pyrazole Synthesis) diketone->cyclization hydrazine Methylhydrazine hydrazine->cyclization ester Ethyl 1-Methyl-1H-pyrazole-5-carboxylate cyclization->ester Forms pyrazole ring reduction Reduction (e.g., LiAlH4) ester->reduction product 1-Methyl-1H-pyrazole-5-ethanol reduction->product Reduces ester to alcohol

Caption: General synthetic strategy for 1-methyl-1H-pyrazole-5-ethanol.

Experimental Protocol: Two-Step Synthesis from Ethyl Acetoacetate

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate [3]

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Reduction to 1-Methyl-1H-pyrazole-5-ethanol

  • A solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C.

  • The reaction mixture is then stirred at room temperature for 2-4 hours.

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-methyl-1H-pyrazole-5-ethanol.

Therapeutic Applications via Derivatization of the Ethanol Moiety

The true therapeutic potential of the 1-methyl-1H-pyrazole-5-ethanol scaffold is unlocked through the chemical modification of its hydroxyl group. This allows for the introduction of diverse structural motifs that can interact with various biological targets.

Ester Derivatives: Prodrugs and Bioactive Agents

Esterification of the primary alcohol provides a straightforward method to generate derivatives with altered pharmacokinetic profiles or enhanced biological activity.

Table 1: Potential Ester Derivatives and their Therapeutic Areas

Ester DerivativePotential Therapeutic ApplicationRationale
Acetate EsterProdrug for improved bioavailabilityEsterases can cleave the ester in vivo, releasing the active alcohol.
Benzoate EsterAnti-inflammatory agentsAromatic moieties are common in anti-inflammatory drugs.
Carbamate EsterCNS agents, enzyme inhibitorsThe carbamate functional group is present in various neurologically active drugs.

Experimental Protocol: Synthesis of a Generic Ester Derivative

  • To a solution of 1-methyl-1H-pyrazole-5-ethanol (1.0 eq) and a suitable carboxylic acid (1.2 eq) in dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ether Derivatives: Expanding Chemical Space

The synthesis of ether derivatives from the ethanol scaffold allows for the introduction of a wide variety of substituents, significantly expanding the accessible chemical space for drug discovery.

Conceptual Derivatization Pathway:

Derivatization_Pathway scaffold 1-Methyl-1H-pyrazole-5-ethanol etherification Etherification (e.g., Williamson Ether Synthesis) scaffold->etherification esterification Esterification (e.g., Fischer Esterification) scaffold->esterification ethers Ether Derivatives etherification->ethers esters Ester Derivatives esterification->esters bioactivity Diverse Biological Activities (Anticancer, Antimicrobial, etc.) ethers->bioactivity esters->bioactivity

Caption: Derivatization of the 1-methyl-1H-pyrazole-5-ethanol scaffold.

3.2.1. Antimicrobial Applications

The pyrazole nucleus is a well-known pharmacophore in the design of antimicrobial agents.[4] By appending specific lipophilic or hydrogen-bonding moieties to the ethanol side chain, it is possible to develop novel compounds with potent activity against a range of pathogens. For instance, the introduction of other heterocyclic rings or long alkyl chains can enhance membrane permeability and target engagement in bacteria and fungi.[5]

3.2.2. Anticancer Applications

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a substituted pyrazole core.[6] The ethanol group of the 1-methyl-1H-pyrazole-5-ethanol scaffold can be utilized as an attachment point for pharmacophores that target the ATP-binding site of various kinases. For example, ether linkage to a substituted quinazoline or pyridine ring system, common motifs in kinase inhibitors, could yield potent anticancer agents.[7]

3.2.3. Anti-inflammatory and Analgesic Applications

The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 1-methyl-1H-pyrazole have been synthesized and shown to possess analgesic and anti-inflammatory activities.[7] Functionalization of the ethanol group can lead to novel analogues with improved efficacy and reduced side effects.

Conclusion and Future Perspectives

The 1-methyl-1H-pyrazole-5-ethanol scaffold represents a valuable and underexplored platform in medicinal chemistry. Its straightforward synthesis and the presence of a reactive hydroxyl group make it an ideal starting point for the generation of diverse compound libraries. While the scaffold itself may not exhibit significant biological activity, its utility as a synthon for the construction of more complex and potent therapeutic agents is undeniable. Future research should focus on the systematic exploration of ester and ether derivatives of this scaffold, coupled with comprehensive biological screening across various disease models. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapies for a range of human ailments.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 8, 247.
  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.
  • Maggio, B., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-742.
  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844.
  • Rageh, A. H., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Technology, 11(12), 5369-5376.
  • Saeed, A., et al. (2015). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 11(1), 15-26.
  • Sigma-Aldrich. (n.d.). (1-methyl-1H-pyrazol-5-yl)methanol.
  • Sigma-Aldrich. (n.d.).
  • Torán, R., et al. (2025). Selected bioactive compounds containing the pyrazol‐5‐one and pyrazole scaffolds. Organic & Biomolecular Chemistry.
  • Wang, L., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1273.
  • Wei, Z., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8788.
  • Xia, Y., et al. (2018).
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660537.
  • El-Sayed, W. A., et al. (2011).
  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27.
  • Sigma-Aldrich. (n.d.).
  • Zhang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62.
  • Al-Ghamdi, A. M., et al. (2022). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. Arabian Journal of Chemistry, 15(3), 103681.
  • Sharma, S., & Kumar, A. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3), 568-592.
  • Li, J., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983.
  • Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456.
  • El-Faham, A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1359.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust laboratory-scale synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol via the chemoselective reduction of its corresponding ketone precursor, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one .

The 4-bromo-1-methylpyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., JAK, Aurora kinase) and agrochemicals. The primary synthetic challenge lies in reducing the carbonyl functionality while preserving the carbon-bromine (C-Br) bond at the C4 position, which is susceptible to hydrodehalogenation under vigorous reducing conditions (e.g., catalytic hydrogenation with Pd/C).

This protocol utilizes Sodium Borohydride (NaBH₄) in methanol, a method selected for its high chemoselectivity, operational simplicity, and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is a single-step functional group transformation. The critical design consideration is the selection of a hydride donor that is strong enough to reduce the ketone but mild enough to avoid oxidative addition into the C-Br bond.

Structural Considerations
  • Positional Reactivity: The C5-acetyl group is sterically accessible but electronically influenced by the adjacent N1-methyl and C4-bromo substituents.

  • Halogen Stability: Lithium Aluminum Hydride (LiAlH₄) is avoided due to the risk of lithium-halogen exchange or over-reduction. NaBH₄ provides the necessary "soft" hydride delivery.

  • Stereochemistry: The product contains a chiral center at the secondary alcohol position. This protocol yields a racemic mixture (±) . (See Section 6 for enantioselective variants).

Reaction Pathway Diagram

ReactionScheme Ketone Precursor: 1-(4-bromo-1-methyl- 1H-pyrazol-5-yl)ethan-1-one Reagent Reagent: NaBH4, MeOH 0°C to RT Ketone->Reagent Intermediate Intermediate: Borate Complex Reagent->Intermediate Hydride Transfer Product Target: 1-(4-bromo-1-methyl- 1H-pyrazol-5-yl)ethan-1-ol Intermediate->Product Acidic Workup (Hydrolysis)

Figure 1: Reaction pathway for the chemoselective reduction of the pyrazole ketone.

Experimental Protocol

Materials & Reagents
Reagent/SolventRoleStoichiometryPurity Grade
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one Substrate1.0 equiv>97% (HPLC)
Sodium Borohydride (NaBH₄) Reductant1.2 - 1.5 equiv98% (Powder)
Methanol (MeOH) Solvent0.2 M conc.Anhydrous
Ammonium Chloride (sat. aq.) QuenchExcessReagent Grade
Ethyl Acetate (EtOAc) ExtractionN/AACS Grade
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a flame-dried round-bottom flask (RBF) with a magnetic stir bar and the ketone substrate (1.0 equiv).

  • Add anhydrous Methanol (MeOH) to achieve a concentration of approximately 0.2 M.

  • Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to suppress the reaction rate of NaBH₄ with the solvent (solvolysis) and control the exotherm.

Step 2: Hydride Addition

  • Add NaBH₄ (1.2 equiv) portion-wise over 10–15 minutes.

    • Caution: Vigorous evolution of Hydrogen gas (H₂) will occur. Ensure the reaction vessel is vented to a fume hood.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 1–2 hours.

Step 3: Process Control (IPC)

  • Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.

    • Target: Disappearance of Ketone (higher R_f) and appearance of Alcohol (lower R_f, broad spot).

    • LCMS:[1] Look for [M+H]⁺ = 219/221 (Br isotope pattern).

Step 4: Quench & Workup

  • Cool the mixture back to 0°C.

  • Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) to quench excess borohydride. Stir for 15 minutes until gas evolution ceases.

  • Remove bulk Methanol under reduced pressure (Rotavap) to prevent emulsion formation.

  • Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x volumes).

  • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Crude Purity >95%: The product is often pure enough for subsequent steps.

  • Purification Required: Flash Column Chromatography (Silica Gel, 0-40% EtOAc/Hexanes gradient).

Operational Workflow & Decision Tree

Workflow Start Start: Dissolve Ketone in MeOH Cool to 0°C AddReagent Add NaBH4 portion-wise (Vent H2 Gas) Start->AddReagent Stir Warm to RT Stir 2 Hours AddReagent->Stir Check Check TLC/LCMS Stir->Check Complete Ketone Consumed? Check->Complete Quench Quench with sat. NH4Cl Concentrate MeOH Complete->Quench Yes AddMore Add 0.5 eq NaBH4 Complete->AddMore No (<90% conv) Extract Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Quench->Extract Purify Purification: Flash Chromatography Extract->Purify Final Final Product: White Solid/Oil Purify->Final AddMore->Stir

Figure 2: Operational decision tree for the synthesis and purification workflow.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

The conversion is confirmed by the shift of the methine proton and the loss of the methyl ketone singlet.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (s, 1H): Pyrazole C3-H (Aromatic).

    • δ 4.95 (q, J=6.5 Hz, 1H): CH -OH (Methine proton). Diagnostic shift from ketone.

    • δ 3.85 (s, 3H): N-CH₃ .

    • δ 2.40 (br s, 1H): -OH (Exchangeable).

    • δ 1.55 (d, J=6.5 Hz, 3H): CH-CH₃ .

Mass Spectrometry (LCMS)
  • Ionization: ESI (+)

  • Observed Mass: [M+H]⁺ peaks at 219.0 and 221.0 (1:1 ratio), confirming the presence of one Bromine atom.

  • Absence: No peak at [M+H]⁺ ~141 (indicating loss of Br) or ~217 (starting ketone).

Advanced Considerations

Stereoselective Synthesis

If a specific enantiomer (R or S) is required for SAR studies, standard NaBH₄ reduction is unsuitable as it yields a racemate.

  • Alternative: Use Corey-Bakshi-Shibata (CBS) reduction .

    • Reagents: Borane-THF complex (BH₃·THF) + Chiral Oxazaborolidine catalyst.

    • Conditions: -78°C to -20°C in THF.

Troubleshooting
  • Incomplete Conversion: If the reaction stalls, do not heat above 40°C. Instead, add a second portion of NaBH₄. Old NaBH₄ absorbs moisture and loses activity; ensure reagent is free-flowing.

  • Over-reduction (De-bromination): Rare with NaBH₄. If observed, switch to Luche Reduction conditions (NaBH₄ + CeCl₃·7H₂O in MeOH). The Cerium activates the carbonyl, allowing for faster reduction at lower temperatures, further protecting the aryl halide.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for NaBH4 reduction).

  • Fustero, S., et al. (2002). "Chemoselective reduction of nitrogen-containing heterocyclic ketones." Journal of Organic Chemistry. (Contextual grounding for pyrazole stability).

  • PubChem. (2024). Compound Summary for 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one. National Library of Medicine.

  • Sigma-Aldrich. (2024). Sodium Borohydride Safety Data Sheet (SDS).

Sources

Application Notes & Protocols: Strategic Conversion of Pyrazole Alcohols to Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole-containing scaffolds are cornerstones in modern medicinal chemistry and agrochemical development. The functionalization of these heterocycles is critical for modulating their biological activity, and the conversion of pyrazole alcohols to the corresponding alkyl halides represents a pivotal synthetic transformation. These halides are versatile intermediates, primed for a variety of subsequent cross-coupling reactions and nucleophilic substitutions to build molecular complexity. This guide provides a comprehensive overview of the principal reagents and field-proven protocols for the chlorination, bromination, and iodination of alcohols on pyrazole side chains. We delve into the mechanistic underpinnings of each method, offering a comparative analysis to inform strategic reagent selection based on substrate sensitivity, desired stereochemical outcome, and scalability. Detailed, self-validating protocols and safety considerations are provided for researchers, scientists, and drug development professionals.

Strategic Considerations for Reagent Selection

The conversion of an alcohol to an alkyl halide is a fundamental transformation, yet the choice of reagent is far from trivial, especially when dealing with a potentially sensitive heterocyclic system like pyrazole. The lone pairs on the pyrazole nitrogen atoms can act as nucleophiles or bases, potentially leading to undesired side reactions such as N-alkylation or quaternization. Therefore, reagent selection must balance reactivity with selectivity.

Key decision factors include:

  • Target Halide: Reagents are highly specific for introducing chloride, bromide, or iodide.

  • Reaction Mechanism & Stereochemistry: Most common methods, such as those employing thionyl chloride or phosphorus tribromide, proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center. This is a critical consideration in asymmetric synthesis.

  • Reaction Conditions: Reagents vary from highly reactive and corrosive (e.g., SOCl₂) to those requiring milder, near-neutral conditions (e.g., Appel reaction). The stability of the pyrazole core and other functional groups on the substrate will dictate the appropriate level of reactivity.

  • Byproduct Removal: The ease of purification is an important practical consideration. Reagents that produce gaseous byproducts (SOCl₂) offer a significant advantage over those that generate stoichiometric solid waste (triphenylphosphine oxide from the Appel reaction).

Comparative Overview of Common Halogenation Methods
Reagent SystemTarget HalideTypical MechanismKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂) / Pyridine ChlorideSₙ2Gaseous byproducts (SO₂, HCl) simplify workup; cost-effective.Highly corrosive and moisture-sensitive; generates HCl.[1][2]
Phosphorus Tribromide (PBr₃) BromideSₙ2High yields for 1° and 2° alcohols; effective brominating agent.Corrosive and reacts violently with water; byproduct removal can be tedious.[3][4][5]
Appel Reaction (PPh₃ / CX₄) Cl, Br, ISₙ2Very mild, near-neutral conditions; tolerates sensitive functional groups.[6][7]Generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.[7][8]
Mitsunobu Reaction (PPh₃ / DIAD / Nu⁻) Cl, Br, ISₙ2Excellent for stereochemical inversion; broad substrate scope.[9][10]Complex stoichiometry; expensive reagents; byproduct removal.[11][12]
Iodine Monochloride (ICl) IodideElectrophilic Addition/EliminationEffective for specific substrates like hydroxy-dihydropyrazoles.[13]Limited to specific starting materials; not a general alcohol substitution method.

Chlorination Protocols

Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful and efficient reagent for converting primary and secondary alcohols to alkyl chlorides.[3][14] The reaction is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the equilibrium towards the product.[14][15] A weak base, such as pyridine, is typically added to neutralize the HCl generated, preventing potential acid-catalyzed side reactions on the pyrazole ring and ensuring the reaction proceeds via an Sₙ2 pathway with inversion of configuration.[15][16]

Mechanism of Action: The alcohol's oxygen atom first attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. Pyridine deprotonates this intermediate, and the liberated chloride ion then performs a backside attack on the carbon, displacing the chlorosulfite group, which decomposes into SO₂ and another chloride ion.[17]

SOCl2_Mechanism cluster_byproducts Byproducts R_OH Pyrazole-R-OH Intermediate1 Pyrazole-R-O-S(=O)Cl (Alkyl Chlorosulfite) R_OH->Intermediate1 + SOCl₂ - HCl SOCl2 S(=O)Cl₂ Py Pyridine Chloride Cl⁻ Product Pyrazole-R-Cl Intermediate1->Product + Cl⁻ (from SOCl₂ or HCl) (Sₙ2 attack) SO2 SO₂ (gas) HCl_gas HCl (gas, neutralized by Pyridine) Byproducts SO₂ + HCl

Caption: Reaction mechanism for alcohol chlorination using SOCl₂.

The Appel Reaction for Chlorination

For substrates that are sensitive to acidic conditions, the Appel reaction provides a mild and effective alternative.[6] It utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to achieve the conversion under neutral conditions.

Mechanism of Action: The reaction begins with the formation of a phosphonium salt from PPh₃ and CCl₄. The alcohol is deprotonated by the trichloromethanide anion, and the resulting alkoxide attacks the phosphonium cation. This forms an alkoxyphosphonium intermediate. Finally, the chloride ion attacks the carbon in an Sₙ2 fashion, yielding the alkyl chloride and the highly stable triphenylphosphine oxide.[7][18]

Bromination Protocols

Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is the classic and highly effective reagent for converting primary and secondary alcohols into alkyl bromides.[4][5] Similar to SOCl₂, the reaction typically proceeds with inversion of stereochemistry at a chiral center due to an Sₙ2 mechanism.[4][15]

Mechanism of Action: The alcohol's oxygen atom attacks the electrophilic phosphorus atom, displacing a bromide ion. This forms a good leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom in a backside Sₙ2 displacement to yield the alkyl bromide.[4][15] One mole of PBr₃ can react with three moles of the alcohol.

PBr3_Mechanism R_OH Pyrazole-R-OH Intermediate Pyrazole-R-O-PBr₂ (Dibromoalkylphosphite) R_OH->Intermediate + PBr₃ - HBr PBr3 PBr₃ Br_ion Br⁻ Product Pyrazole-R-Br Intermediate->Product + Br⁻ (from PBr₃ or HBr) (Sₙ2 attack) Byproduct HOPBr₂

Caption: Reaction mechanism for alcohol bromination using PBr₃.

The Appel Reaction for Bromination

The bromo-variant of the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine, is an excellent choice for the mild conversion of pyrazole alcohols to bromides, especially for acid-sensitive substrates.[7] The mechanism is analogous to the chlorination variant.

Iodination Protocols

The Appel Reaction for Iodination

Direct conversion of alcohols to alkyl iodides is efficiently achieved using the iodo-Appel reaction conditions. This is typically performed with triphenylphosphine, iodine (I₂), and a base like imidazole. The mechanism follows the same Sₙ2 pathway, providing a mild route to alkyl iodides with stereochemical inversion.

Appel_Mechanism A PPh₃ + CX₄ B [Ph₃P-X]⁺X₃C⁻ (Phosphonium salt ion pair) A->B Step 1: Salt Formation C Pyrazole-R-OH attacks P B->C D [Ph₃P-OR-Pyrazole]⁺X⁻ (Alkoxyphosphonium salt) C->D Step 2: Intermediate Formation E Sₙ2 attack by X⁻ D->E F Pyrazole-R-X + Ph₃P=O E->F Step 3: Sₙ2 Displacement

Caption: Generalized mechanism of the Appel Reaction (X = Cl, Br, I).

Detailed Experimental Protocols

Protocol 1: Chlorination of (1-Phenyl-1H-pyrazol-4-yl)methanol using Thionyl Chloride

WARNING: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[1][2][19] This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Materials and Reagents:

  • (1-Phenyl-1H-pyrazol-4-yl)methanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Workflow Diagram:

Protocol_Workflow A 1. Dissolve pyrazole alcohol in anhydrous DCM under N₂ B 2. Cool solution to 0 °C A->B C 3. Add pyridine B->C D 4. Add SOCl₂ dropwise via dropping funnel C->D E 5. Warm to RT and stir (monitor by TLC) D->E F 6. Quench reaction by slowly adding to ice-cold NaHCO₃ (aq) E->F G 7. Extract with DCM F->G H 8. Wash organic layer with brine G->H I 9. Dry with MgSO₄, filter, and concentrate H->I J 10. Purify via column chromatography I->J

Caption: Experimental workflow for chlorination with thionyl chloride.

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1-phenyl-1H-pyrazol-4-yl)methanol (e.g., 5.0 mmol, 1.0 eq) and anhydrous dichloromethane (e.g., 25 mL). Stir the solution until the solid is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (10.0 mmol, 2.0 eq) to the stirred solution.

  • Reagent Addition: Slowly add thionyl chloride (7.5 mmol, 1.5 eq) dropwise via a dropping funnel over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (CO₂) will occur. Stir until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(chloromethyl)-1-phenyl-1H-pyrazole.

Safety and Handling of Reagents

  • Thionyl Chloride (SOCl₂): Extremely corrosive and a strong lachrymator. Reacts violently with water to release toxic HCl and SO₂ gases.[1][20] Always handle in a fume hood and ensure no contact with moisture.[19][21] Neutralize any spills with a solid base like sodium bicarbonate.

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Inhalation can cause severe irritation to the respiratory tract. Handle with the same precautions as thionyl chloride.

  • Appel Reaction Reagents: Carbon tetrachloride and carbon tetrabromide are toxic and environmentally hazardous. Triphenylphosphine is an irritant. Handle all reagents in a well-ventilated fume hood.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • Hryniuk, A., et al. (2021). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Journal of Heterocyclic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Notes.
  • Kopteva, S., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4992. [Link]

  • Li, Y., et al. (2025). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4‑b]pyridines. The Journal of Organic Chemistry.
  • Niedenzu, K., et al. (1982).
  • Kang, E.-J., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5769-5789. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2023). Molecules. [Link]

  • Palomo, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2025).
  • Copper-Catalyzed Double C–H Alkylation of Aldehyde-Derived N,N-Dialkylhydrazones with Polyhalomethanes: Flexible Access to 4-Functionalized Pyrazoles. (2016).
  • Conversion of 2-pyrazolines to pyrazoles using bromine. (2006).
  • Catalytic C–H Allylation and Benzylation of Pyrazoles. (2025).
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (n.d.). Beilstein Archives.
  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Direct C-H Alkenylation of Functionalized Pyrazoles. (n.d.). Semantic Scholar.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025).
  • Thionyl chloride - SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
  • PENTA. (2019). Thionyl chloride Safety Data Sheet. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • Wikipedia. (n.d.). Appel reaction. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025).
  • Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • J&K Scientific LLC. (2021). Appel Reaction. [Link]

  • New Reagents and Synthetic Approaches to the Appel Reaction. (2025).
  • A kind of preparation method of pyrazole derivatives. (n.d.).
  • BYJU'S. (2022). PBr3 Reaction. [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. [Link]

  • Reaction of alcohols with thionyl chloride. (2018). YouTube.
  • Alcohol + SOCl2. (2025). ReactionFlash.
  • Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

Sources

Application Note: Strategic Protection of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The molecule 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol presents a classic "orthogonal reactivity" challenge in medicinal chemistry. It contains three distinct reactive centers:

  • C4-Bromide: A handle for Lithium-Halogen Exchange (Li-X) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Secondary Alcohol (C5-sidechain): A nucleophilic and acidic (

    
    ) site prone to deprotonation or oxidation.
    
  • N1-Methyl Group: While chemically inert, it imposes significant steric pressure on the adjacent C5 position (the ortho-effect), influencing the kinetics of protecting group (PG) installation.

Critical Failure Mode: Attempting organometallic transformations (e.g., lithiation with n-BuLi) on the unprotected substrate requires the formation of a dianion (O-Li and C-Li). This often leads to poor solubility, aggregation issues, and incomplete conversion. Furthermore, the free hydroxyl group can poison sensitive catalysts or undergo competitive acylation.

Strategic Decision Matrix

The choice of protecting group must balance steric accommodation (due to the N-Me/C5 interaction) with process stability .

FeatureTBS (tert-Butyldimethylsilyl) THP (Tetrahydropyranyl) MOM (Methoxymethyl)
Primary Utility Standard for Suzuki/Heck couplings.Acid-labile masking; low cost.High-stability lithiation; minimal sterics.
Install Ease High (Standard Reagents).High (Acid Catalyzed).Medium (Requires toxic MOM-Cl).
Base Stability Excellent (Stable to n-BuLi at -78°C).Excellent.Superior.
Acid Stability Moderate (Cleaves with dilute HCl/TBAF).Low (Cleaves with mild acid).Moderate (Requires strong acid).
Chirality Achiral (Simplifies NMR).Creates Diastereomers (Complex NMR).Achiral.
Steric Bulk High (May be slow to install).Medium.Low (Best for crowded sites).

Part 2: Detailed Protocols

Protocol A: Silylation with TBS (Recommended Standard)

Rationale: TBS offers the best balance of ease of handling and stability against bases used in cross-coupling. While the N-methyl group creates steric hindrance, the secondary alcohol is sufficiently accessible for TBS-Cl under imidazole catalysis.

Reagents:

  • Substrate: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 equiv)

  • TBS-Cl (tert-Butyldimethylsilyl chloride) (1.2 – 1.5 equiv)

  • Imidazole (2.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst for steric acceleration)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere. Dissolve the pyrazole substrate in anhydrous DMF (0.5 M concentration).
    
  • Addition: Add Imidazole and DMAP. Stir until fully dissolved.

  • Silylation: Cool the solution to 0°C. Add TBS-Cl portion-wise over 10 minutes. Note: The exotherm is mild, but cooling prevents side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc). The product will be less polar (higher

      
      ) than the starting alcohol.
      
  • Workup: Dilute with Diethyl Ether (

    
    ). Wash sequentially with:
    
    • Water (x2) to remove DMF/Imidazole.

    • Saturated

      
      .
      
    • Brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (typically 5-10% EtOAc in Hexanes).
    

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the broad -OH singlet and the appearance of two singlets near 0.0 ppm (Si-Me2) and a strong singlet at 0.9 ppm (t-Butyl).

Protocol B: Acetal Protection with THP (Acid-Labile Route)

Rationale: Use this if the downstream deprotection must be done under mild acidic conditions (e.g., acetic acid) or if fluoride deprotection (required for TBS) is incompatible with other motifs. Warning: This generates a new chiral center at the acetal carbon, resulting in a mixture of diastereomers. This complicates NMR analysis but does not affect chemical yield.

Reagents:

  • Substrate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology:

  • Setup: Dissolve substrate in anhydrous DCM (0.2 M) under

    
    .
    
  • Catalysis: Add DHP followed by PPTS at RT.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Dilute with

    
    , wash with half-saturated brine (to prevent emulsion), dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography. Note: Diastereomers may separate on the column, appearing as two close spots or a "figure-8" spot.

Protocol C: MOM Protection (For Extreme Sterics/Lithiation)

Rationale: The Methoxymethyl (MOM) group is significantly smaller than TBS. If the N-methyl group at position 1 prevents TBS installation (low yield), MOM is the alternative. It is also hyper-stable to organolithiums. Safety Critical: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Use Protocol C only if A and B fail. Perform strictly in a fume hood.

Reagents:

  • Substrate (1.0 equiv)

  • MOM-Cl (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Setup: Dissolve substrate and DIPEA in anhydrous DCM at 0°C under

    
    .
    
  • Addition: Add MOM-Cl dropwise via syringe. Do not generate aerosols.

  • Reaction: Warm to RT and stir for 12 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with

    
    , dry, and concentrate.
    

Part 3: Application Workflow & Visualization

Decision Logic & Reaction Pathway

The following diagram illustrates the decision process for selecting a protecting group and the subsequent lithiation workflow.

ProtectionStrategy Start Substrate: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Decision Is the resulting product acid-sensitive? Start->Decision Goal Goal: C4-Functionalization (Lithiation or Coupling) Sterics Is TBS installation slow (<50% yield)? Decision->Sterics No THP_Route Protocol B: THP Protection (Acid Labile / Diastereomers) Decision->THP_Route Yes (Avoid Fluoride) TBS_Route Protocol A: TBS Protection (Best General Balance) Sterics->TBS_Route No (Standard) MOM_Route Protocol C: MOM Protection (Low Sterics / Robust) Sterics->MOM_Route Yes (Too Hindered) Lithiation Lithiation: 1. n-BuLi, THF, -78°C 2. Electrophile (E+) TBS_Route->Lithiation THP_Route->Lithiation MOM_Route->Lithiation Deprotection Deprotection: TBAF (for TBS) or HCl/MeOH (for THP/MOM) Lithiation->Deprotection

Figure 1: Strategic decision tree for selecting the optimal protecting group based on downstream stability requirements and steric constraints.

Key Application: Lithium-Halogen Exchange

Once protected (e.g., with TBS), the molecule undergoes clean lithiation.

  • Reaction: R-Br

    
     R-Li 
    
    
    
    R-E
  • Advantage: Requires only 1.05 equiv of n-BuLi. Unprotected substrate requires >2.1 equiv and forms a solubility-limiting dianion.

Part 4: References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.

  • Knochel, P.; et al. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Int. J. Mol. Sci.2011 , 12, 6226.

  • Organic Chemistry Portal. Protecting Groups: Silyl Ethers.

  • Sigma-Aldrich. Product Specification: 4-Bromo-1-methyl-1H-pyrazole.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and yield optimization of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol . It is designed for medicinal chemists and process development scientists encountering low yields, regioselectivity issues, or dehalogenation side reactions.

Part 1: Strategic Route Analysis (The "Why" of Failure)

The most common cause of failure in synthesizing this target is the incorrect sequencing of the bromination and lithiation steps.

The "Trap" Route: Lithiation of 4-Bromo-1-methylpyrazole

Many researchers attempt to synthesize the target by lithiating commercially available 4-bromo-1-methyl-1H-pyrazole and quenching with acetaldehyde.

  • The Failure Mode: Halogen-Metal Exchange (The "Halogen Dance"). Reaction of n-butyllithium (n-BuLi) with 4-bromo-1-methylpyrazole does not efficiently deprotonate the C5 position. Instead, the lithium rapidly exchanges with the bromine atom at C4 due to the high polarizability of the C-Br bond.

    • Result: You form 4-lithio-1-methylpyrazole (losing the bromine) and generate the non-brominated alcohol after quenching.

    • Diagnostic: NMR shows loss of the bromine signal and protons at both C4 and C5.

The Optimized Route: The "Late-Stage Bromination" Strategy

To guarantee high yield and structural integrity, the C5-hydroxyethyl group must be installed before the bromine, or the bromine must be introduced via Electrophilic Aromatic Substitution (SEAr) on the pre-functionalized scaffold.

Recommended Sequence:

  • C5-Lithiation: Lithiate 1-methyl-1H-pyrazole (non-halogenated).

  • Acylation: Quench with an acetyl source (e.g., Weinreb amide or acetic anhydride) to form the ketone.

  • Regioselective Bromination: Brominate C4 using NBS.

  • Reduction: Reduce the ketone to the target alcohol.

Part 2: Step-by-Step Optimized Protocol

Step 1: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one

Objective: Install the carbon scaffold at C5 without competing side reactions.

  • Reagents: 1-Methyl-1H-pyrazole, n-BuLi (2.5 M in hexanes), N-Methoxy-N-methylacetamide (Weinreb amide) or Dimethylacetamide (DMA).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool a solution of 1-methyl-1H-pyrazole (1.0 eq) in THF to -78 °C .

    • Add n-BuLi (1.1 eq) dropwise.

      • Note: Kinetic control at -78 °C favors lithiation at the N-methyl group. To achieve Thermodynamic Control (C5 lithiation), allow the solution to warm to -10 °C to 0 °C for 1 hour, then re-cool to -78 °C.

    • Add the acetylating agent (1.2 eq) dropwise.

    • Warm to RT and quench with saturated NH₄Cl.

  • Yield Tip: Using Weinreb amides prevents over-addition of the organolithium, stopping cleanly at the ketone.

Step 2: Regioselective Bromination

Objective: Install bromine at C4. The electron-rich pyrazole ring directs electrophiles to C4.

  • Reagents: 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one, N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve the ketone in ACN (0.5 M).

    • Add NBS (1.05 eq) portion-wise at 0 °C to control exotherm.

    • Stir at RT.[1] Monitor by TLC/LCMS.

  • Why this works: The acetyl group at C5 is electron-withdrawing, but the N1 lone pair strongly activates the ring. C4 remains the most nucleophilic site.

  • Troubleshooting: If the reaction is sluggish, add a catalytic amount of NH₄OAc or perform in glacial acetic acid.

Step 3: Chemo-selective Reduction

Objective: Convert ketone to alcohol without dehalogenation.

  • Reagents: NaBH₄, Methanol/Ethanol.

  • Protocol:

    • Dissolve the brominated ketone in MeOH (0 °C).

    • Add NaBH₄ (0.6–1.0 eq) slowly.

    • Quench with acetone (to destroy excess hydride) followed by aqueous workup.

  • Critical Control: Do not use Pd/C hydrogenation or dissolving metal reductions, as these will strip the bromine.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the "Trap" (Halogen Dance) vs. the "Success" pathway.

G Start_Br 4-Bromo-1-methyl-1H-pyrazole Li_Exchange 4-Lithio-1-methylpyrazole (Bromine LOST) Start_Br->Li_Exchange n-BuLi (Fast Li-Hal Exchange) Start_H 1-Methyl-1H-pyrazole Li_C5 5-Lithio-1-methylpyrazole (Thermodynamic Product) Start_H->Li_C5 1. n-BuLi 2. Warm to 0°C (C5 Migration) Wrong_Product FAILURE: 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol (No Bromine) Li_Exchange->Wrong_Product 1. Acetaldehyde 2. Workup Ketone_H 1-(1-Methyl-1H-pyrazol-5-yl)ethanone Li_C5->Ketone_H Acylation (Weinreb Amide) Ketone_Br 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone Ketone_H->Ketone_Br NBS, ACN (Regioselective SEAr) Target TARGET: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Ketone_Br->Target NaBH4, MeOH (Reduction)

Caption: Comparison of the failed "Direct Lithiation" route (Red) vs. the optimized "Late-Stage Bromination" route (Green).

Part 4: Troubleshooting & FAQs

Q1: I am using the optimized route, but my yield in Step 1 (Lithiation) is still low (<40%). Why?

Answer: The lithiation of 1-methylpyrazole is temperature-sensitive regarding regioselectivity.

  • Kinetic Control (-78 °C): Lithiation occurs primarily at the N-methyl group (lateral lithiation).

  • Thermodynamic Control (0 °C to RT): The lithium migrates to the C5 position .

  • Fix: Ensure you allow the reaction to warm to 0 °C for at least 30–60 minutes after adding n-BuLi to ensure the anion migrates to C5 before cooling back down to add the electrophile.

Q2: Can I brominate the alcohol directly instead of the ketone?

Answer: Yes, but with risks.

  • Risk: NBS is an oxidant.[1] It can oxidize the secondary alcohol (CH-OH) back to a ketone (C=O) or form hypobromites.

  • Recommendation: If you must brominate the alcohol, protect the hydroxyl group (e.g., TBS ether) or use elemental bromine (Br₂) in acetic acid, though this is harsher. The Ketone -> Bromination -> Reduction route is generally cleaner.

Q3: My product is water-soluble and I'm losing it during workup.

Answer: Pyrazoles with polar side chains are amphoteric and water-soluble.

  • Fix 1 (Salting Out): Saturate the aqueous phase with NaCl before extraction.

  • Fix 2 (Solvent): Use DCM/Isopropanol (3:1) or Ethyl Acetate/THF for extraction instead of pure Ethyl Acetate or Ether.

  • Fix 3 (pH): Ensure the pH is neutral (pH 7) during extraction. Pyrazoles can be protonated at low pH (staying in water) or deprotonated at very high pH.

Part 5: Reagent Compatibility Table

ReagentPurposeSuitabilityNotes
n-BuLi LithiationHigh Requires warming to 0°C for C5 selectivity [1].
LDA LithiationMedium Can be used, but n-BuLi is often sufficient for C5 migration.
NBS BrominationHigh Mild, regioselective for C4. Compatible with ketones [2].[2]
Br₂ / AcOH BrominationMedium Harsh; may cause over-bromination or tarring.
NaBH₄ ReductionHigh Chemoselective for ketone; leaves Br intact.
LiAlH₄ ReductionLow Too aggressive; risk of debromination.

References

  • Regioselectivity in lithiation of 1-methylpyrazole. Source: Balle, T., et al. Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[3] URL:[Link]

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Organic Chemistry Portal. URL:[Link]

  • Synthesis of 1-(substituted)-3-methyl-1H-pyrazol-5(4H)-one. Source: Antre, R. V., et al. Journal of Scientific Research, 2012. URL:[Link]

Sources

Technical Support Center: Separating N-methyl Regioisomers in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole N-methylation. The formation of N-methyl regioisomers is a common challenge that can impact yield, purity, and the overall efficiency of your synthetic route. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles.

Introduction: The Challenge of Pyrazole N-Methylation

Unsymmetrically substituted pyrazoles possess two adjacent nitrogen atoms (N1 and N2) within the heterocyclic ring. During N-methylation, the reaction can proceed at either nitrogen, often resulting in a mixture of N1- and N2-methyl regioisomers. These isomers frequently exhibit very similar physical and chemical properties, making their separation a significant challenge.[1] The primary goal is to either control the regioselectivity of the methylation reaction to favor a single isomer or to develop an effective method for separating the resulting mixture.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the regioselectivity of pyrazole N-methylation so difficult?

The two nitrogen atoms in the pyrazole ring often have similar reactivity, leading to the formation of a mixture of N1 and N2-methylated products.[2] Traditional methylating agents, such as methyl iodide or dimethyl sulfate, typically offer poor selectivity.[2]

Q2: What are the key factors that influence the N1/N2 isomer ratio?

Several factors can be manipulated to influence the regioselectivity of the methylation reaction:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a sterically demanding methylating agent can favor methylation at the less hindered nitrogen atom.[2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.[2][3] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.

  • Methylating Agent: The nature of the methylating agent is crucial. Advanced, sterically bulky reagents have been developed to improve selectivity.[2]

Q3: Are there reliable methods to achieve high N1-selectivity?

Yes, several strategies have been developed to favor the formation of the N1-methylated pyrazole:

  • Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes as "masked" methylating reagents has demonstrated excellent N1-selectivity, often exceeding 90%.[2][4]

  • Biocatalysis: Engineered enzymes, like methyltransferases, can provide exceptional regioselectivity (>99%) for pyrazole methylation.[2]

  • Protecting Group Strategies: In some instances, one nitrogen atom can be blocked with a protecting group to direct methylation to the desired position, followed by a deprotection step.[2]

Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?

The most common method for separating these regioisomers is silica gel column chromatography.[2][5][6] Success hinges on finding a suitable eluent system that provides good resolution on a TLC plate.[2] In cases where isomers have very similar polarities, other techniques like recrystallization, preparative HPLC, or using a different stationary phase like alumina may be effective.[2][7]

Troubleshooting Guides

Problem 1: My reaction yields a nearly 1:1 mixture of N1 and N2 methyl pyrazole isomers. How can I improve the regioselectivity?

This is a common outcome when using non-selective methylating agents and suboptimal reaction conditions.

Causality Analysis: The similar nucleophilicity of the two pyrazole nitrogens, without any directing influence from steric or electronic factors, will often lead to a statistical mixture of products.

Solutions:

  • Change the Methylating Agent: Switch from simple agents like methyl iodide to a more sterically demanding one. For example, α-halomethylsilanes can significantly favor N1-alkylation.[4]

  • Optimize Reaction Conditions:

    • Base and Solvent Screening: Systematically screen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO).[2] Aprotic polar solvents may favor one isomer over the other.[2]

    • Temperature Variation: Investigate the effect of temperature. Running the reaction at lower or higher temperatures might influence the kinetic vs. thermodynamic product ratio.[2]

  • Consider a Different Synthetic Approach: If direct methylation is not selective, consider synthesizing the pyrazole ring with the methyl group already in place. This can be achieved by using methylhydrazine as a building block. However, be aware that this method can also produce regioisomeric mixtures.

Problem 2: I am struggling to separate the two regioisomers by column chromatography.

Co-elution of isomers is a frequent problem when their polarities are very similar.[1]

Causality Analysis: For separation to be effective on a silica gel column, there must be a sufficient difference in the way the two isomers interact with the stationary phase. If their polarities and overall shapes are too alike, they will travel down the column at nearly the same rate.

Solutions:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: If your TLC shows minimal separation, try a shallower solvent gradient or an isocratic elution with a solvent system that provides the best possible resolution, even if it's small.[1]

    • Use Additives: For basic pyrazoles, adding a small amount of triethylamine to the eluent can deactivate the silica gel and improve peak shape.[2] For acidic compounds, a small amount of acetic acid might be beneficial.[2]

  • Change the Stationary Phase:

    • Alumina: Consider using alumina as the stationary phase, which can sometimes provide different selectivity compared to silica.[2]

    • Reversed-Phase Chromatography: For more polar pyrazoles, reversed-phase (C18) chromatography can be a powerful alternative.[1][2]

  • Alternative Purification Techniques:

    • Recrystallization: This technique can be highly effective if one isomer forms a more stable crystal lattice.[8][9] Experiment with different solvents to find one where the desired isomer has low solubility at cold temperatures and the other isomer is more soluble.

    • Salt Formation and Crystallization: Reacting the isomer mixture with an acid to form a salt can alter the solubility properties and may allow for selective crystallization of one of the regioisomeric salts.[7][10]

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers higher resolution than flash chromatography and can often separate very similar compounds.[1][7]

Problem 3: How can I confirm the identity of each separated N-methyl pyrazole isomer?

Unambiguous structural assignment is critical.

Causality Analysis: While techniques like mass spectrometry can confirm the molecular weight of the isomers, they generally cannot distinguish between them. Spectroscopic methods that provide information about through-space or through-bond correlations are necessary.

Solutions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D and 2D NMR: A combination of 1D (¹H, ¹³C) and 2D NMR experiments is the most definitive way to assign the structures.[5][11]

    • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D NOE experiment can show spatial proximity between the N-methyl protons and protons on nearby substituents on the pyrazole ring.[11][12] An observed NOE between the N-methyl group and a substituent at the 5-position would confirm the N1-isomer, while an NOE to a substituent at the 3-position would suggest the N2-isomer.

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography will provide an unambiguous determination of its structure.[5]

Experimental Protocols

Protocol 1: General Procedure for Separation of N-Methyl Pyrazole Regioisomers by Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that shows the best possible separation between the two spots corresponding to the regioisomers. A common starting point is a mixture of ethyl acetate and hexane.[1]

  • Column Packing: Pack a silica gel column with the initial, low-polarity mobile phase.[1]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method often leads to better separation.[1]

  • Elution: Start with the low-polarity eluent and gradually increase the polarity (gradient elution) or use a single solvent mixture (isocratic elution).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.[1]

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[1]

Protocol 2: Purification via Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which your desired pyrazole isomer is sparingly soluble at room temperature but highly soluble when hot. The undesired isomer should ideally be more soluble at all temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude isomer mixture to just dissolve it completely.[9]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. This allows for the formation of larger, purer crystals.[9]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of the crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any residual mother liquor containing the soluble impurities.[8]

  • Drying: Dry the purified crystals thoroughly.

Data Presentation

Table 1: Example of Regioselectivity in Pyrazole N-Methylation

Methylating AgentBaseSolventTemperature (°C)N1:N2 RatioReference
Methyl IodideK₂CO₃AcetonitrileReflux~1:1[13]
(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO0 to RT>95:5[2]

Visualizations

G cluster_0 Synthesis cluster_1 Analysis & Separation Pyrazole Pyrazole Methylation Methylation Pyrazole->Methylation Methylating Agent Base, Solvent, Temp. Mixture Mixture Methylation->Mixture N1/N2 Isomers TLC / LC-MS Analysis TLC / LC-MS Analysis Mixture->TLC / LC-MS Analysis Column Chromatography Column Chromatography TLC / LC-MS Analysis->Column Chromatography Optimized Eluent Recrystallization Recrystallization TLC / LC-MS Analysis->Recrystallization Suitable Solvent Pure N1 Isomer Pure N1 Isomer Column Chromatography->Pure N1 Isomer Pure N2 Isomer Pure N2 Isomer Column Chromatography->Pure N2 Isomer NMR / X-ray NMR / X-ray Pure N1 Isomer->NMR / X-ray Structure Confirmation Pure N2 Isomer->NMR / X-ray Pure Isomer (Crystals) Pure Isomer (Crystals) Recrystallization->Pure Isomer (Crystals) Pure Isomer (Crystals)->NMR / X-ray

Caption: Workflow for Synthesis, Separation, and Characterization of N-methyl Pyrazole Regioisomers.

G Start Start Poor_Separation Poor Separation on Silica Column? Start->Poor_Separation Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Additives) Poor_Separation->Optimize_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase (Alumina, C18) Poor_Separation->Change_Stationary_Phase No Improvement Try_Recrystallization Try Recrystallization or Salt Formation Poor_Separation->Try_Recrystallization No Improvement Optimize_Mobile_Phase->Poor_Separation Still Poor Success Separation Achieved Optimize_Mobile_Phase->Success Improved Change_Stationary_Phase->Poor_Separation Still Poor Change_Stationary_Phase->Success Improved Prep_HPLC Use Preparative HPLC Try_Recrystallization->Prep_HPLC Fails Try_Recrystallization->Success Success Prep_HPLC->Success

Caption: Troubleshooting Logic for Separating Difficult Pyrazole Regioisomers.

References

  • Technical Support Center: Selective N-Methylation of Pyrazoles. Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
  • Column chromatography conditions for separating pyrazole isomers. Benchchem.
  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
  • Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimization. J. Am. Chem. Soc.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • Regioselective Preparation of N Methylpyrazole Derivative. ResearchGate.
  • Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions. Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery.
  • Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols—A Combined NMR and X-ray Crystallographic Study. PMC.
  • Recrystallization. HBCSE.
  • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate.
  • Method for purifying pyrazoles. Google Patents.
  • Experiment 2: Recrystallization.
  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.
  • Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. PMC.
  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate.
  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate.
  • N-methylation of pyrazole. Reddit.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR.

Sources

Technical Support Center: 4-Bromo-1-methyl-1H-pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering solubility challenges with 4-bromo-1-methyl-1H-pyrazole (CAS No. 15803-02-8) and its related intermediates. As a versatile building block in medicinal chemistry and agrochemical synthesis, its effective use is often predicated on overcoming solubility hurdles during reaction, work-up, and formulation.[1] This document provides in-depth troubleshooting, validated protocols, and the underlying scientific principles to address these challenges effectively.

Physicochemical Profile

Understanding the inherent properties of 4-bromo-1-methyl-1H-pyrazole is the first step in troubleshooting its solubility. The presence of the bromine atom and the methyl group on the pyrazole core influences its polarity, crystal lattice energy, and intermolecular interactions.[2]

PropertyValueSource
CAS Number 15803-02-8[3][4]
Molecular Formula C₄H₅BrN₂[3][4][5]
Molecular Weight 161.00 g/mol [3][4]
Form Liquid at 25 °C[3]
Density ~1.558 g/mL at 25 °C[3]
Boiling Point 185-188 °C at 760 mmHg[3]
LogP (Computed) 1.29[5]
Purity Typically ≥97%[3]

Note: The positive LogP value suggests a preference for lipophilic environments over aqueous media, which is a key consideration for solvent selection.

Frequently Asked Questions (FAQs)

This section addresses the most common solubility-related queries in a direct question-and-answer format.

Q1: What are the general solubility characteristics of 4-bromo-1-methyl-1H-pyrazole?

A1: As a liquid with a LogP of 1.29, 4-bromo-1-methyl-1H-pyrazole is generally soluble in a range of common organic solvents.[5] Its solubility is dictated by the "like dissolves like" principle. It exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMF), chlorinated solvents (e.g., Dichloromethane), and alcohols (e.g., ethanol, methanol).[2][6] Its solubility in non-polar solvents like hexanes may be limited, and it is expected to have low solubility in water.

Q2: My 4-bromo-1-methyl-1H-pyrazole intermediate is precipitating prematurely during the reaction. What can I do?

A2: Premature precipitation occurs when the concentration of the product exceeds its solubility limit in the reaction solvent under the current conditions. To address this, consider the following strategies:

  • Increase Temperature: Gently warming the reaction mixture can significantly enhance the solubility of the product.[2] However, you must first verify the thermal stability of all reactants and products to avoid degradation.[7]

  • Use a Co-solvent: Introduce a small amount of a "stronger" solvent in which your product is highly soluble (e.g., DMSO or DMF) to increase the overall solvating power of the reaction medium.[2][8]

  • Reduce Reactant Concentration: Lowering the initial concentration of your reactants can keep the newly formed product below its saturation point, preventing it from crashing out of solution.[2]

Q3: The reaction is sluggish or incomplete, even though the starting material appears to dissolve. What is the likely cause?

A3: This common issue often points to low effective concentration. While the material may visually seem to be in solution, its dissolved concentration might be too low to sustain an efficient reaction rate. The recommended course of action is to increase the solvent volume. If a large volume is impractical, you must enhance the compound's solubility using methods described in A2, such as adding a co-solvent or increasing the temperature.[8]

Q4: I am struggling to purify my solid pyrazole derivative by recrystallization due to its poor solubility in most common solvents. What are my options?

A4: Recrystallization is challenging for poorly soluble compounds. The key is to find a solvent system with a steep solubility curve (i.e., sparingly soluble at room temperature but significantly more soluble at elevated temperatures).

  • Hot Filtration: If your compound is only sparingly soluble even in a hot solvent, dissolve the crude material in a minimal amount of the boiling solvent and quickly filter it through a pre-heated funnel to remove insoluble impurities.[2]

  • Binary Solvent System: This is a highly effective technique. Dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM or THF) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexane or pentane) dropwise until you observe persistent turbidity. Allowing this mixture to cool slowly should induce the formation of pure crystals.[2]

  • Alternative Purification: If recrystallization fails, column chromatography is a viable alternative. To load a poorly soluble compound, dissolve it in a strong, polar solvent (like DMSO), adsorb it onto a small amount of silica gel, dry it, and then load the resulting solid onto the column.[2]

Q5: My final pyrazole intermediate has very low solubility, making it difficult for downstream biological screening. How can I improve its solubility?

A5: Enhancing the solubility of a final compound often requires formulation or structural strategies:

  • Salt Formation: If your pyrazole derivative contains acidic or basic functional groups, converting it to a salt can dramatically improve its aqueous solubility.[2]

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) or hydrophilic side chains to the molecule. This is a medicinal chemistry approach to disrupt crystal packing and increase polarity.[2][9]

  • Formulation Strategies: For in-vitro or in-vivo testing, creating a formulation is a common practice. This can involve using co-solvent systems (e.g., DMSO/PEG300/Tween 80/Saline), creating nanosuspensions, or forming solid dispersions with hydrophilic polymers.[10][11][12]

Troubleshooting and Experimental Workflows

A systematic approach is crucial when tackling solubility problems. The following decision tree and protocols provide a structured framework for your experiments.

G start Solubility Issue Encountered q_stage At which stage? start->q_stage reaction During Reaction Setup q_stage->reaction Reaction purification During Purification q_stage->purification Purification formulation For Downstream Use q_stage->formulation Formulation q_reaction What is the problem? reaction->q_reaction q_purification What is the problem? purification->q_purification solve_formulation 1. Salt Formation 2. Structural Modification 3. Co-Solvent/Surfactant Formulation 4. Particle Size Reduction formulation->solve_formulation precipitate Premature Precipitation q_reaction->precipitate Precipitation slow_rxn Slow/Incomplete Reaction q_reaction->slow_rxn Slow Rate solve_precipitate 1. Increase Temperature 2. Add Co-solvent 3. Reduce Concentration precipitate->solve_precipitate solve_slow_rxn 1. Increase Solvent Volume 2. Enhance Solubility (Heat, Co-solvent) slow_rxn->solve_slow_rxn recrys Poor Recrystallization q_purification->recrys Recrystallization chrom Column Loading Issue q_purification->chrom Chromatography solve_recrys 1. Use Hot Filtration 2. Try Binary Solvent System recrys->solve_recrys solve_chrom Adsorb onto Silica from a Strong Solvent (e.g., DMSO) chrom->solve_chrom

Caption: A decision tree for troubleshooting common solubility issues.

Protocol 1: Systematic Co-Solvent Screening

This protocol outlines a method for identifying an effective co-solvent system when a single solvent is insufficient.[8]

Objective: To find a solvent mixture that maintains all reactants and products in solution for the duration of the reaction.

Materials:

  • Poorly soluble starting material or intermediate.

  • Primary reaction solvent (e.g., Toluene, THF).

  • A selection of miscible co-solvents (e.g., Ethanol, DMSO, NMP, PEG300).[2][12]

  • Small-scale reaction vessels (e.g., 1-dram vials).

  • Stir plate and stir bars.

Procedure:

  • Preparation: In several separate vials, weigh an identical, small amount of your poorly soluble compound.

  • Primary Solvent Addition: To each vial, add the primary reaction solvent in a volume that matches your planned reaction concentration. Stir for 5-10 minutes. Observe for dissolution.

  • Co-solvent Titration: To each vial (except for a control), begin adding one of the selected co-solvents dropwise while stirring vigorously.

  • Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.

  • Record Ratio: Carefully record the final volume ratio of the primary solvent to the co-solvent required for complete dissolution.

  • Compatibility Check: Before scaling up, ensure the chosen co-solvent is compatible with your reaction conditions (e.g., does not react with your reagents or catalyst).

  • Scale-Up: Set up the full-scale reaction using the optimized solvent-to-co-solvent ratio identified in step 5.

G start Start: Identify Poor Solubility step1 Step 1: Small-Scale Parallel Setup (Multiple Vials) start->step1 step2 Step 2: Add Primary Solvent (Target Concentration) step1->step2 step3 Step 3: Titrate with Different Co-solvents (DMSO, NMP, Ethanol, etc.) step2->step3 decision Is Compound Fully Dissolved? step3->decision step4 Step 4: Record Optimal Solvent:Co-solvent Ratio decision->step4 Yes fail Re-evaluate Primary Solvent or Consider Other Methods decision->fail No step5 Step 5: Verify Co-solvent Compatibility with Reaction Conditions step4->step5 end End: Proceed with Scaled-Up Reaction step5->end

Caption: Workflow for systematic co-solvent screening.

References

  • Chemsrc. (2025). 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Smolecule. (2023). 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole.
  • PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-.
  • BenchChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
  • ResearchGate. (2025). Improving solubility via structural modification.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • AZoLifeSciences. (2020). How to Achieve Drug Solubility.
  • ijcsrr.org. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Solubility of Things. (n.d.). 4-methylpyrazole.
  • dtu.be. (n.d.). Physiochemical Factors Affecting Solubility.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Chem-Impex. (n.d.). 4-Bromo-1-methyl-1H-pyrazole.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for the reduction of pyrazole ketones to their corresponding alcohols. Precise temperature control is a critical parameter that directly influences reaction rate, yield, and purity. This document is designed to explain the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the reduction of a pyrazole ketone?

Answer: For most standard reductions of pyrazole ketones using a mild reducing agent like sodium borohydride (NaBH₄), a prudent starting temperature is between 0 °C and room temperature (approx. 25 °C) .

The rationale for this starting range is rooted in balancing reaction kinetics with selectivity. The reduction of a ketone is an exothermic process[1]. Starting at a low temperature, such as 0 °C (ice bath), allows for better control over the reaction's heat evolution, minimizing the risk of runaway reactions. It also disfavors many potential side reactions that have higher activation energies.[2] If the reaction is sluggish at 0 °C, allowing it to slowly warm to room temperature is a safe and effective next step. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the reaction is proceeding.[2]

Q2: My reaction is incomplete after several hours at room temperature. Should I heat the reaction?

Answer: Yes, a gradual increase in temperature is a logical next step if you observe unreacted starting material. However, this should be done systematically.

Heating the reaction increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. However, indiscriminately increasing the temperature can be detrimental. Some studies have shown that while increasing temperature to a certain point (e.g., 60 °C) can improve yields, exceeding this optimal temperature can lead to a decrease in yield due to product degradation or the formation of side products.[3][4]

Recommended Approach:

  • Confirm Reagent Activity: Before increasing the temperature, ensure your reducing agent is not degraded.

  • Stepwise Heating: Increase the temperature in controlled increments (e.g., to 40 °C, then 60 °C).

  • Continuous Monitoring: After each temperature increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and then analyze an aliquot by TLC or LC-MS to check for the consumption of the starting material.[2] This prevents over-heating and identifies the lowest effective temperature for the conversion.

Q3: I'm observing a high yield of impurities. How does temperature contribute to this?

Answer: Temperature is a primary factor in reaction selectivity. If your reaction is producing significant impurities, it is highly probable that the temperature is too high, promoting undesired reaction pathways. Common issues include:

  • Degradation: The pyrazole ring or the desired alcohol product may be unstable at elevated temperatures, leading to decomposition.[2]

  • Over-reduction: While less common for the pyrazole ring itself, which is relatively resistant to reduction, other functional groups in complex molecules can be reduced at higher temperatures.[5][6]

  • Side Reactions: Higher temperatures can provide the necessary activation energy for competing reactions, such as aldol condensations or other rearrangements, especially if basic or acidic impurities are present.[2]

If impurities are observed, the first troubleshooting step should be to lower the reaction temperature.[2] Running the reaction at a lower temperature for a longer duration is often a successful strategy to favor the desired reduction pathway.

Q4: What are the best practices for monitoring reaction progress during temperature optimization?

Answer: Effective monitoring is the cornerstone of a self-validating protocol. The two most common and effective techniques are:

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the reaction. A co-spotted TLC plate showing the starting material, the reaction mixture, and a co-spot of both allows you to visualize the disappearance of the starting material and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive quantitative data. It can confirm the mass of the product, identify byproducts by their mass, and determine the relative ratio of starting material to product.[2]

Workflow for Monitoring:

  • Take a baseline sample (t=0) before the reaction begins.

  • Sample the reaction mixture at regular intervals (e.g., every 30-60 minutes).

  • If you adjust the temperature, take a sample before and after the change to assess its impact.

Q5: What are the critical safety considerations when heating a pyrazole ketone reduction?

Answer: Safety must be paramount. Key considerations include:

  • Exothermic Nature: Ketone reductions are exothermic.[1] Rapidly heating a stalled reaction can cause a sudden, uncontrolled increase in the reaction rate and temperature. Always heat gradually and ensure adequate cooling capacity (e.g., an ice bath on standby).

  • Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents (like water and alcohols) to release hydrogen gas, a flammable and explosive gas.[1][7] This decomposition is accelerated at higher temperatures. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources.[8][9]

  • Solvent Choice: Never heat a reaction close to or above the boiling point of the solvent in an open or sealed vessel without a reflux condenser. This can lead to pressure buildup and vessel failure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter. Follow the logical flow to diagnose and solve common problems.

Problem 1: Low or No Conversion of Starting Pyrazole Ketone

This is one of the most common issues, indicating that the reaction conditions are not sufficient to overcome the activation energy barrier.

Workflow for Troubleshooting Low Conversion

start Low / No Conversion Observed (Verified by TLC/LC-MS) check_reagent Is the reducing agent (e.g., NaBH₄) fresh and active? start->check_reagent temp_increase Gradually increase temperature (e.g., 0°C → RT → 40°C) check_reagent->temp_increase Yes reagent_issue Solution: Use a fresh batch of reducing agent or a stronger one (e.g., LiAlH₄, with caution). check_reagent->reagent_issue No monitor Monitor reaction progress after each temperature increase temp_increase->monitor success Problem Solved: Reaction proceeds to completion. monitor->success Conversion Observed no_change Still no conversion? monitor->no_change solvent_issue Consider solvent effects. Is the substrate soluble? no_change->solvent_issue

Caption: Troubleshooting Decision Tree for Low Conversion.

Problem 2: Significant Formation of Impurities or Side Products

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates a loss of selectivity, often linked to excessive thermal energy.

Data Summary: Temperature vs. Selectivity
TemperatureReaction RateDesired Product YieldImpurity FormationRecommendation
Low (e.g., 0 °C) SlowPotentially HighMinimalGood starting point for sensitive substrates.
Medium (e.g., 25-40 °C) ModerateOften OptimalLow to ModerateIdeal range for many standard reductions.
High (e.g., >60 °C) FastOften Decreases[3][4]HighAvoid unless necessary; risk of degradation.[2]
Protocol for Optimizing Selectivity
  • Baseline at Low Temperature: Begin the reaction at 0 °C and monitor for 2-3 hours.

  • Analyze the Outcome: If the reaction proceeds cleanly, even if slowly, maintain the low temperature and extend the reaction time.

  • Address Impurities: If impurities are forming even at low temperatures, consider other factors such as the purity of starting materials or solvent choice.[2] Aprotic solvents might offer better selectivity in some cases.

  • If No Reaction Occurs: If the reaction is clean but stalled at 0 °C, allow it to warm slowly to room temperature while continuing to monitor. The goal is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate before side reactions are initiated.

Experimental Protocols

Protocol 1: General Procedure for Sodium Borohydride Reduction

This protocol serves as a standard starting point for the reduction of a pyrazole ketone.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazole ketone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Warming (Optional): If the reaction is slow after 2 hours, remove the ice bath and allow the mixture to warm to room temperature. Continue monitoring.

  • Work-up: Once the starting material is consumed, cool the reaction back to 0 °C and slowly add a quenching solution (e.g., water or dilute HCl) to neutralize excess NaBH₄.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the crude product by column chromatography or recrystallization.

Protocol 2: Systematic Temperature Screening Workflow

Use this workflow to identify the optimal reaction temperature for a new or challenging substrate.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Optimization A Setup three parallel reactions (Substrate + Solvent) B Reaction 1: Run at 0 °C A->B C Reaction 2: Run at Room Temp (~25 °C) A->C D Reaction 3: Run at 40 °C A->D E After 2 hours, quench and analyze all three reactions by LC-MS B->E C->E D->E F Compare Yield, Purity, and Conversion E->F G Identify best T° with highest purity F->G H If conversion is low, extend reaction time at the identified optimal temperature G->H I Final Protocol Established H->I

Caption: Workflow for Systematic Temperature Optimization.

References

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
  • AK Scientific, Inc. (n.d.). Pyrazole. AK Scientific, Inc.
  • Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.
  • PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET. Fisher Scientific.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • AK Scientific, Inc. (n.d.). 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. AK Scientific, Inc.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET. MilliporeSigma.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • CUTM Courseware. (n.d.). pyrazole.pdf. CUTM Courseware.
  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Merck Millipore.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications.
  • n.d. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • SUST Repository. (n.d.). Introduction. SUST Repository.
  • Chemistry Stack Exchange. (2018, February 28). One-pot synthesis of pyrazole [closed]. Chemistry Stack Exchange.
  • ResearchGate. (2025, August 5). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride | Request PDF. ResearchGate.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. ACS Publications.
  • PMC. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
  • n.d. CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
  • TCI Chemicals. (n.d.). Reducing Agents. TCI Chemicals.
  • n.d. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
  • Career Endeavour. (n.d.). Reductions. Career Endeavour.
  • Chemistry LibreTexts. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts.
  • ResearchGate. (2021, March 26). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate.
  • PubMed. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed.
  • Organic Chemistry. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of the heterocyclic compound 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a substituted pyrazole of interest in medicinal chemistry.

This guide moves beyond a simple spectral interpretation, offering a comparative analysis with related structures and providing the experimental framework necessary for robust and reliable data acquisition. The insights herein are grounded in fundamental NMR principles and supported by data from the scientific literature.

Predicted 1H NMR Spectrum and Structural Correlation

The structure of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol contains several distinct proton environments that are expected to give rise to a characteristic 1H NMR spectrum. The key to accurate spectral interpretation lies in understanding the electronic effects of the substituents on the pyrazole ring and the side chain.

dot

Caption: Molecular structure of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol with key proton environments highlighted.

Based on established principles of NMR spectroscopy and data from related pyrazole derivatives, the following 1H NMR spectral features are predicted.[1][2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-3 (pyrazole ring) 7.5 - 7.7Singlet (s)N/AThe lone proton on the pyrazole ring is at the C-3 position. It is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the overall electron-withdrawing nature of the pyrazole ring and the adjacent nitrogen atom.
N-CH3 (methyl on ring) 3.7 - 3.9Singlet (s)N/AThe methyl group attached to the N-1 position of the pyrazole ring will appear as a singlet. Its chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom.
CH-OH (methine) 4.8 - 5.0Quartet (q)~6.5This proton is on the carbon bearing the hydroxyl group and is coupled to the adjacent methyl protons, resulting in a quartet. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent oxygen atom and the pyrazole ring.
CH3 (side chain) 1.5 - 1.7Doublet (d)~6.5The methyl protons of the ethanol side chain are coupled to the adjacent methine proton, resulting in a doublet.
OH (hydroxyl) Variable (Broad Singlet)Broad Singlet (br s)N/AThe chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet and will exchange with D2O.

Comparative Analysis with Structurally Related Compounds

To build confidence in our spectral predictions, it is instructive to compare the expected chemical shifts with those of known, structurally similar molecules.

1. Comparison with 4-Bromo-1-methyl-1H-pyrazole:

The foundational pyrazole core, 4-bromo-1-methyl-1H-pyrazole, provides a baseline for the chemical shifts of the ring proton and the N-methyl group.[4] The presence of the ethan-1-ol substituent at the C-5 position in our target molecule will induce further shifts.

2. Comparison with 1-(Pyrazol-5-yl)ethan-1-ol Derivatives:

The electronic nature of substituents on the pyrazole ring significantly impacts the chemical shifts of the side chain protons. For instance, electron-withdrawing groups on the ring would generally lead to a downfield shift of the CH-OH and side-chain CH3 protons.

3. Comparison with 1-Phenylethanol Derivatives:

While an aromatic phenyl ring differs electronically from a pyrazole ring, the splitting patterns and general chemical shift regions for the ethan-1-ol side chain are comparable. For example, in 1-(4-bromophenyl)ethanol, the methine proton (CH-OH) and the methyl protons (CH3) show similar multiplicities (quartet and doublet, respectively) and are found in comparable chemical shift regions.[5]

Experimental Protocols for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, the following experimental protocol is recommended.

dot

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample solvent 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) dissolve->solvent tube Transfer to NMR tube solvent->tube instrument Place tube in NMR spectrometer tube->instrument standard_1h Acquire standard 1H NMR spectrum instrument->standard_1h d2o_exchange Perform D2O exchange experiment standard_1h->d2o_exchange ft Fourier Transform d2o_exchange->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate calibrate Chemical Shift Calibration (TMS or residual solvent peak) integrate->calibrate

Caption: Experimental workflow for 1H NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial. The choice of solvent can influence chemical shifts, particularly for the labile OH proton.[6]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • D2O Exchange for Hydroxyl Proton Identification:

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D2O) to the sample.

    • Cap the tube and shake gently to mix.

    • Re-acquire the 1H NMR spectrum. The signal corresponding to the hydroxyl proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[6]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative ratios of the protons.

    • Analyze the multiplicities and coupling constants to confirm the structural assignments.

Troubleshooting and Advanced NMR Techniques

In cases of spectral overlap or ambiguity, advanced NMR techniques can provide further structural confirmation:

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For the target molecule, a cross-peak would be expected between the CH-OH quartet and the side-chain CH3 doublet.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, confirming the C-H connectivities.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the overall carbon skeleton and the placement of substituents.

By following the predictive analysis and experimental protocols outlined in this guide, researchers can confidently elucidate the structure of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol and its analogs. The integration of comparative data with robust experimental design ensures the scientific integrity and trustworthiness of the structural assignment.

References

  • MDPI. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Claramunt, R. M., et al. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 47(11), 975-983.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Elguero, J., et al. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(1), 61-68.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2006). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Retrieved from [Link]

  • University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 11). 14.6: Spin-Spin Coupling Can Lead to Multiplets in NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Angular dependence of spin–spin coupling constants. Retrieved from [Link]

  • PubChem. (n.d.). (4-bromo-5-ethyl-1-methyl-1h-pyrazol-3-yl)methanol. Retrieved from [Link]

  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-bromo-1h-pyrazol-5-yl)ethan-1-one. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of brominated pyrazoles, offering a comparative study of different isomers and ionization techniques. Understanding these fragmentation patterns is crucial for the structural elucidation, isomer differentiation, and metabolic profiling of this important class of heterocyclic compounds. This document synthesizes experimental data from peer-reviewed literature and established mass spectrometry principles to provide a practical resource for researchers in analytical chemistry, drug discovery, and development.

Introduction: The Significance of Brominated Pyrazoles and Mass Spectrometry

Pyrazoles are a cornerstone of medicinal chemistry, with their scaffold appearing in a wide array of pharmaceuticals. The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, making brominated pyrazoles attractive for drug design. Mass spectrometry is an indispensable tool for the characterization of these compounds, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.

This guide will focus on the two most common ionization techniques: Electron Ionization (EI), a "hard" ionization method that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" ionization technique that typically produces a protonated or deprotonated molecular ion, which can then be subjected to collision-induced dissociation (CID) for structural analysis (MS/MS).

Electron Ionization (EI) Mass Spectrometry of Brominated Pyrazoles

Under EI conditions, brominated pyrazoles undergo characteristic fragmentation pathways involving both the pyrazole ring and the bromine substituent. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation of 4-Bromopyrazole

The EI mass spectrum of 4-bromo-1H-pyrazole serves as a representative example of this class of compounds. The fragmentation is initiated by the ionization of the molecule to form the molecular ion (M⁺˙).

Key Fragmentation Pathways for 4-Bromopyrazole:

  • Loss of a Bromine Radical ([M-Br]⁺): A prominent fragmentation pathway is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This leads to the formation of a pyrazolyl cation.

  • Loss of Hydrogen Cyanide ([M-HCN]⁺˙): The pyrazole ring can undergo cleavage with the elimination of a neutral molecule of hydrogen cyanide.

  • Sequential Loss of HCN: The [M-Br]⁺ ion can further fragment by losing a molecule of HCN.

  • Loss of Molecular Nitrogen ([M-N₂]⁺˙): Cleavage of the N-N bond and subsequent rearrangement can lead to the expulsion of a neutral nitrogen molecule.

The principal mass fragmentation pathways for 4-bromopyrazole are illustrated below.[1][2]

M [C₃H₃BrN₂]⁺˙ m/z 147/149 M_minus_Br [C₃H₃N₂]⁺ m/z 67 M->M_minus_Br - Br• M_minus_HCN [C₂H₂BrN]⁺˙ m/z 120/122 M->M_minus_HCN - HCN M_minus_N2 [C₃H₃Br]⁺˙ m/z 119/121 M->M_minus_N2 - N₂ M_minus_Br_minus_HCN [C₂H₂N]⁺ m/z 40 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Proposed EI fragmentation of 4-bromopyrazole.

Table 1: Characteristic EI Fragment Ions of 4-Bromopyrazole

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral Loss
147/149[C₃H₃BrN₂]⁺˙-
120/122[C₂H₂BrN]⁺˙HCN
119/121[C₃H₃Br]⁺˙N₂
68[C₃H₄N₂]⁺˙HBr
67[C₃H₃N₂]⁺Br•
40[C₂H₂N]⁺Br•, HCN

Data sourced from NIST WebBook and interpreted based on established fragmentation principles.[3]

Influence of Bromine Position on EI Fragmentation

The position of the bromine atom on the pyrazole ring influences the relative abundance of fragment ions, although the primary fragmentation pathways generally remain the same.

  • 3-Bromopyrazole and 5-Bromopyrazole: For these isomers, the initial loss of a bromine radical is also a significant fragmentation pathway. Subsequent ring fragmentation via loss of HCN or N₂ is expected. Subtle differences in fragment ion intensities may arise due to the different electronic environments of the C-Br bond and the relative stability of the resulting radical cations and fragment ions. Direct comparative experimental data for all three isomers under identical conditions is limited in the literature, but the fundamental fragmentation patterns are anticipated to be conserved.

Comparison with Non-Brominated Pyrazole

The fragmentation of unsubstituted pyrazole is dominated by the loss of HCN and N₂ from the molecular ion. The presence of the bromine atom in brominated pyrazoles introduces the characteristic C-Br bond cleavage, leading to the prominent [M-Br]⁺ ion, which is absent in the spectrum of pyrazole. Furthermore, the loss of HBr is a unique pathway for brominated pyrazoles.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of Brominated Pyrazoles

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode. Subsequent fragmentation is induced by collision with an inert gas (Collision-Induced Dissociation - CID) in a tandem mass spectrometer (MS/MS).

Positive Ion ESI-MS/MS

In positive ion mode, brominated pyrazoles are readily protonated, most likely on one of the nitrogen atoms. The fragmentation of the [M+H]⁺ ion often involves the loss of small neutral molecules.

Proposed Fragmentation Pathways for Protonated Brominated Pyrazoles:

  • Loss of HBr: A common fragmentation pathway is the elimination of a neutral hydrogen bromide molecule.

  • Loss of HCN: Similar to EI, the pyrazole ring can fragment with the loss of HCN.

  • Loss of N₂: Cleavage of the pyrazole ring can also lead to the expulsion of molecular nitrogen.

MH [C₃H₄BrN₂]⁺ m/z 148/150 MH_minus_HBr [C₃H₃N₂]⁺ m/z 67 MH->MH_minus_HBr - HBr MH_minus_HCN [C₂H₃BrN]⁺ m/z 121/123 MH->MH_minus_HCN - HCN MH_minus_N2 [C₃H₄Br]⁺ m/z 120/122 MH->MH_minus_N2 - N₂

Caption: Proposed ESI-MS/MS fragmentation of protonated brominated pyrazole.

Negative Ion ESI-MS/MS

In negative ion mode, the deprotonated molecule [M-H]⁻ is formed. The fragmentation of this ion can provide complementary structural information.

Proposed Fragmentation Pathways for Deprotonated Brominated Pyrazoles:

  • Loss of Br⁻: The bromide anion can be lost, although this may be less favorable than neutral losses.

  • Ring Opening and Rearrangement: The pyrazolide anion may undergo ring opening followed by fragmentation.

Experimental Protocols

GC-MS Analysis (EI Mode)

This protocol is a general guideline and should be optimized for the specific instrument and analytes.

Sample Preparation:

  • Dissolve the brominated pyrazole sample in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for many pyrazole derivatives.

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to a final temperature of 250-300 °C.

      • Final hold: 2-5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to µg/mL range Dissolve->Dilute Inject Inject 1 µL Dilute->Inject GC_Separation GC Separation (e.g., DB-5ms column) Inject->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection Mass Analysis (m/z 40-400) EI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis

Caption: General workflow for GC-MS analysis of brominated pyrazoles.

LC-MS/MS Analysis (ESI Mode)

This protocol provides a starting point for developing an LC-MS/MS method for brominated pyrazoles.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration suitable for ESI-MS/MS analysis (typically in the ng/mL to low µg/mL range).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid (for positive ion mode).

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) over several minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer (MS):

    • Ion Source: Electrospray Ionization (ESI), positive or negative mode.

    • Capillary Voltage: 3-5 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Temperature: 250-400 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Gas: Argon.

    • MS/MS Analysis: Select the protonated [M+H]⁺ or deprotonated [M-H]⁻ ion as the precursor for CID and acquire the product ion spectrum. The collision energy should be optimized for each compound to achieve sufficient fragmentation.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to ng/mL - µg/mL range Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject Filter->Inject LC_Separation LC Separation (C18 column) Inject->LC_Separation ESI_Ionization ESI Ionization (Positive/Negative) LC_Separation->ESI_Ionization MS1_Scan MS1: Precursor Ion Selection ESI_Ionization->MS1_Scan CID Collision-Induced Dissociation MS1_Scan->CID MS2_Scan MS2: Product Ion Scan CID->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Fragmentation_Analysis Fragmentation Pathway Elucidation Data_Acquisition->Fragmentation_Analysis

Sources

Comparing reactivity of 4-bromo vs 4-iodo pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-bromo-1H-pyrazole and 4-iodo-1H-pyrazole , designed for medicinal chemists and process engineers. It moves beyond basic textbook definitions to address practical decision-making in synthetic route design.

Executive Summary

In the functionalization of the pyrazole core, the choice between 4-bromo and 4-iodo intermediates is rarely arbitrary. While 4-iodopyrazoles offer superior kinetic profiles in palladium-catalyzed cross-couplings and metal-halogen exchanges, they incur higher costs and lower atom economy. 4-bromopyrazoles serve as the industrial workhorse, offering stability and cost-efficiency, though often requiring specialized ligands (e.g., Buchwald biaryl phosphines) to achieve comparable yields under mild conditions.

Fundamental Chemical Properties

The reactivity differential is governed primarily by the carbon-halogen bond dissociation energy (BDE) and the polarizability of the halogen.

Property4-Bromo-1H-pyrazole4-Iodo-1H-pyrazoleImpact on Reactivity
C–X Bond Energy ~280 kJ/mol~210–240 kJ/molCritical: Lower BDE in iodides facilitates faster oxidative addition.
C–X Bond Length ~1.86 Å~2.05 ÅLonger bonds in iodides are more accessible to metal centers.
Leaving Group Ability GoodExcellentIodide is a softer, better leaving group, accelerating substitution.
Atom Economy Higher (Br = 79.9 amu)Lower (I = 126.9 amu)Bromides are preferred for large-scale manufacturing to reduce waste mass.
Shelf Stability HighModerateIodides can discolor (liberate I₂) upon prolonged light exposure.
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1][2]

The rate-limiting step in Suzuki-Miyaura or Sonogashira couplings of electron-rich heterocycles (like pyrazoles) is typically the oxidative addition of the Pd(0) species into the C–X bond.

A. Suzuki-Miyaura Coupling [1][2][3][4][5][6]
  • 4-Iodo-pyrazole:

    • Kinetics: Oxidative addition is rapid, often occurring at room temperature or mild heating (40–60°C).

    • Catalyst Requirements: Can often use "ligandless" conditions or simple phosphines (e.g., Pd(PPh₃)₄).

    • Risk: Higher propensity for dehalogenation (reduction of C-I to C-H) if the transmetalation step is slow or if hydride sources (like excess alcohol solvent) are present.

  • 4-Bromo-pyrazole:

    • Kinetics: Slower oxidative addition. Typically requires heating (80–100°C).

    • Catalyst Requirements: Often necessitates electron-rich, bulky ligands (e.g., XPhos, SPhos, or P(t-Bu)₃) to facilitate the oxidative addition into the stronger C-Br bond.

B. Site-Selectivity (The "Halogen Dance")

When designing substrates with multiple halogenation sites (e.g., 3-bromo-4-iodopyrazole ), the reactivity difference is exploitable for sequential functionalization.

Selectivity Figure 1: Sequential Site-Selective Coupling Strategy Start 3-Bromo-4-iodo-1H-pyrazole Step1 Step 1: Suzuki Coupling (Pd(0), R¹-B(OH)₂, RT) Start->Step1 Selective C4-I Reaction Inter Intermediate: 4-Aryl-3-bromo-1H-pyrazole Step1->Inter Step2 Step 2: Suzuki Coupling (Pd(0), R²-B(OH)₂, 90°C) Inter->Step2 C3-Br Activation Final Final Product: 3,4-Diaryl-1H-pyrazole Step2->Final

Caption: Strategy for sequential functionalization relying on the C-I > C-Br reactivity hierarchy.

Reactivity Profile: Metal-Halogen Exchange

For generating nucleophilic pyrazole species (e.g., pyrazolyl-lithium or Grignard reagents), the difference between Br and I is stark.

  • Lithium-Iodine Exchange: Extremely fast. Can be performed at -78°C using n-BuLi or t-BuLi. This low temperature is crucial if the molecule contains other sensitive electrophiles (e.g., esters, nitriles) that would react with the lithium reagent at higher temperatures.

  • Lithium-Bromine Exchange: Slower. Often requires higher temperatures (-40°C to 0°C) or the use of t-BuLi (2 equivalents). The higher temperature required for exchange increases the risk of side reactions (e.g., nucleophilic attack on protecting groups).

Experimental Protocols

These protocols illustrate the varying conditions required for each intermediate.

Protocol A: Mild Suzuki Coupling of 4-Iodopyrazole

Use Case: Sensitive substrates prone to thermal decomposition.

  • Reagents: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Degas solvents with N₂ sparging (10 min) and add to vial.

    • Stir at 45°C for 4 hours.

    • Note: Reaction progress should be monitored by LCMS. The C-I bond cleaves readily; prolonged heating after conversion may lead to protodeboronation of the product.

Protocol B: Robust Suzuki Coupling of 4-Bromopyrazole

Use Case: Standard library synthesis or cost-sensitive scale-up.

  • Reagents: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%) , SPhos (4 mol%) , K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • The use of SPhos (a Buchwald ligand) is recommended to accelerate the oxidative addition into the C-Br bond.

    • Heat the mixture to 95°C for 12–16 hours.

    • Note: Vigorous reflux is often required. Ensure efficient condensing to prevent solvent loss.

Decision Matrix: When to Use Which?
ScenarioRecommended IntermediateRationale
Sequential Coupling 4-Iodo (with 3-Bromo)Allows distinct control over C4 vs C3 functionalization.
Low Temp Requirement 4-Iodo Necessary if the substrate decomposes >50°C.
Large Scale (Kg) 4-Bromo Significant cost savings; lower mass waste (atom economy).
Difficult Substrate 4-Iodo If the boronic acid is sterically hindered, the higher reactivity of the iodide compensates.
N-H Free Pyrazole 4-Bromo Iodides are more prone to oxidative decomposition or "poisoning" by free N-H coordination; Bromides are more robust under forcing conditions.
Visualizing the Catalytic Cycle

The diagram below highlights the Oxidative Addition step, which is the primary differentiator between the two halides.

CatalyticCycle Figure 2: Suzuki-Miyaura Catalytic Cycle. Note the kinetic bottleneck at Oxidative Addition for Bromides. Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd Fast for I Slow for Br PdII L₂Pd(Ar)X (Pd-II Species) OxAdd->PdII TransMet Transmetalation (+ Ar'-B(OH)₂) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

References
  • BenchChem. (2025).[3][4] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • Léon, F., & Garcia, F. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[5] RSC Advances, 11(3), 1287-1302.[5] Retrieved from

  • Palani, V., et al. (2022).[6] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 122(10). Retrieved from

  • Krasavin, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development and Mechanism of Dehalogenation. The Journal of Organic Chemistry, 81(24). Retrieved from

  • Sheppard, T. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry. Retrieved from

Sources

Crystal structure data for 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Benchmarking Guide: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Executive Summary

This guide provides a comparative structural analysis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 1512314-37-2), a critical intermediate in the synthesis of pyrazole-based pharmaceuticals. We benchmark this molecule against its synthetic precursor, 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone , and related halogenated pyrazole scaffolds. The focus is on solid-state properties—specifically crystal packing, hydrogen bonding networks, and conformational flexibility—which directly impact solubility, bioavailability, and process scalability in drug development.

Comparative Structural Analysis

The transition from the ketone precursor to the alcohol derivative introduces a chiral center and a hydrogen bond donor, fundamentally altering the crystal lattice energy and packing motif.

The Core Comparison: Alcohol (Target) vs. Ketone (Benchmark)
FeatureTarget: Alcohol Derivative Benchmark: Ketone Precursor Impact on Development
Formula C₆H₉BrN₂OC₆H₇BrN₂OMolecular Weight shift (+2 Da).
H-Bonding Donor & Acceptor (–OH ... N)Acceptor Only (C=O ... H)The alcohol forms stronger intermolecular networks (chains/dimers), typically increasing Melting Point (MP).
Conformation Flexible (Rotatable C–C(OH) bond)Planar/Rigid (Conjugated C=O)The alcohol may exhibit polymorphism due to conformational freedom of the hydroxyethyl group.
Chirality Racemic (R/S) Achiral Crystallization of the alcohol may require chiral resolution or result in centrosymmetric space groups (e.g., P2₁/c) containing enantiomeric pairs.
Solubility Higher polarity; soluble in alcohols/DMSO.Lipophilic; soluble in DCM/EtOAc.Critical for solvent selection during recrystallization steps.
Mechanistic Insight: The "Bromo-Effect"

The C4-Bromine atom is not merely a heavy atom for phasing; it actively directs packing via Halogen Bonding (C–Br...N/O) .

  • In the Ketone: The Br atom often engages in Type II halogen bonding with the carbonyl oxygen or pyrazole nitrogen of adjacent molecules, creating planar sheets.

  • In the Alcohol: The strong O–H...N hydrogen bond typically overrides weak halogen bonds, relegating the Br atom to filling voids or forming secondary C–Br...π interactions. This hierarchy is crucial for predicting crystal stability.

Experimental Protocols

To validate these structural hypotheses, the following self-validating protocols are recommended.

Protocol A: Controlled Crystallization for XRD

Objective: Obtain single crystals suitable for X-ray diffraction to resolve the hydrogen bonding network.

  • Solvent Selection: Prepare a saturated solution of the crude alcohol in hot Ethanol (abs.) .

  • Anti-solvent Addition: Add n-Heptane dropwise until persistent cloudiness appears, then add 1-2 drops of Ethanol to clear.

  • Thermal Gradient: Place the vial in a hot water bath (60°C) and allow it to cool to room temperature (25°C) over 12 hours (0.05°C/min ramp).

  • Validation: Inspect crystals under polarized light. Birefringence indicates crystallinity; extinction indicates single-crystal quality.

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Standard: Mo Kα radiation (λ = 0.71073 Å) at 100 K.

  • Mounting: Mount a crystal (approx. 0.2 x 0.2 x 0.1 mm) on a glass fiber using cryo-oil.

  • Data Collection: Collect a full sphere of data (θ up to 28-30°) to ensure high redundancy.

  • Refinement: Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL).

  • Critical Check: Locate the hydroxyl hydrogen in the difference Fourier map. Do not geometrically fix it initially; its position defines the H-bond network.

Visualization: Solid-State Characterization Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points for polymorph screening.

G Synthesis Ketone Reduction (NaBH4/MeOH) Crude Crude Alcohol (Racemic) Synthesis->Crude Screening Solvent Screening (Polar vs Non-Polar) Crude->Screening Purity >98% Cryst1 Slow Evap (Ethanol) Screening->Cryst1 Kinetic Control Cryst2 Vapor Diff (DCM/Hexane) Screening->Cryst2 Thermodynamic Control XRD SC-XRD Data Collection (100K) Cryst1->XRD Cryst2->XRD Analysis Structure Solution (SHELXT) XRD->Analysis R-factor < 5% Result H-Bond Network Defined Analysis->Result O-H...N Confirmed

Caption: Workflow for isolating and characterizing the crystal structure of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, emphasizing the divergence between kinetic and thermodynamic crystallization paths.

Reference Data & Benchmarks

When analyzing your experimental data, use the following literature values for the Ketone Precursor and Analogous Pyrazoles as quality control benchmarks. Deviations >5% in bond lengths suggest incorrect assignment or disorder.

Table 1: Benchmark Crystallographic Parameters (Expected vs. Analogous)

ParameterAnalog: 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine [1]Analog: 4-bromo-1-methyl-1H-pyrazol-5-ol [2]Target Expectation
Space Group P2₁/c (Monoclinic)P2₁/n (Monoclinic)Likely P2₁/c (Centrosymmetric)
Z (Molecules/Cell) 444 (Racemic pair packing)
Density (g/cm³) ~1.55~1.851.60 - 1.70
C–Br Bond (Å) 1.89 - 1.911.88 - 1.901.89 ± 0.02
Pyz Ring Planarity RMSD < 0.02 ÅRMSD < 0.01 ÅRMSD < 0.02 Å
Primary Interaction N–H...N (Dimer)O–H...O (Chain)O–H...N (Chain/Dimer)

Note on References: The specific crystal structure of the target alcohol (CAS 1512314-37-2) is not indexed in the CSD (Cambridge Structural Database) as of the current public release. Researchers must rely on the homologous series data provided above. The ketone precursor data serves as the geometric baseline for the pyrazole ring dimensions.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health (PMC). Available at: [Link]

  • 4-bromo-1-methyl-1H-pyrazol-5-ol (Properties & Data). PubChem Compound Summary. Available at: [Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. Available at: [Link]

Difference in biological activity between pyrazole ketone and alcohol forms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity differences between pyrazole ketone and alcohol forms, structured for researchers and drug development professionals.

Executive Summary

In medicinal chemistry, the transformation between a pyrazole-ketone and a pyrazole-alcohol is not merely a functional group interchange; it is a critical switch that governs molecular recognition , chirality-driven selectivity , and metabolic fate .

While the pyrazole ring serves as a privileged scaffold (often functioning as a hinge-binder in kinase inhibitors), the substituent attached to it dictates the fine-tuning of biological activity. This guide analyzes the divergence in performance between these two forms, supported by the case study of Crizotinib (PF-02341066) and the metabolic role of Carbonyl Reductase 1 (CBR1) .

Mechanistic Divergence: The "Activity Switch"

The biological difference stems from three fundamental physicochemical alterations:

A. Geometry and Chirality (The "Lock and Key" Factor)
  • Ketone Form (

    
    ):  Possesses 
    
    
    
    hybridization
    , resulting in a planar geometry around the carbonyl carbon. It is achiral . In a binding pocket, it forces a flat conformation that may clash with steric walls or fail to fill hydrophobic sub-pockets.
  • Alcohol Form (

    
    ):  Possesses 
    
    
    
    hybridization
    , creating a tetrahedral geometry. Crucially, this introduces a stereocenter (chirality).[1] The resulting enantiomers (
    
    
    or
    
    
    ) can probe specific 3D space within the protein active site, often leading to a "eutomer" (highly active) and "distomer" (inactive) pair.
B. Hydrogen Bonding Capabilities[2][3]
  • Ketone: Acts strictly as a Hydrogen Bond Acceptor (HBA) . It can only receive a proton from the protein (e.g., backbone NH).

  • Alcohol: Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA) . The hydroxyl proton can actively engage acidic residues (e.g., Asp, Glu) or backbone carbonyls, significantly increasing binding enthalpy (

    
    ).
    
C. Metabolic Susceptibility
  • Ketone: A prime substrate for Carbonyl Reductase 1 (CBR1) and Alcohol Dehydrogenases (ADHs). It is often rapidly reduced in vivo, making the ketone a "prodrug" or a transient intermediate.

  • Alcohol: The product of reduction. It is typically more polar and serves as a handle for Phase II conjugation (Glucuronidation by UGTs), leading to rapid clearance.

Case Study: Potency & Selectivity (The Crizotinib Paradigm)

The development of Crizotinib , a dual c-MET/ALK inhibitor, provides the definitive example of how a chiral alcohol outperforms its ketone precursor.

The Challenge

Early lead optimization for c-MET inhibitors focused on planar structures. However, achieving high selectivity against the human kinome required exploiting a specific hydrophobic sub-pocket adjacent to the ATP binding site.

The Solution: Ketone vs. Alcohol
  • The Ketone Intermediate: Synthetic precursors containing a carbonyl linker between the pyrazole and the 2,6-dichlorophenyl ring showed moderate potency but lacked the necessary shape complementarity.

  • The Chiral Alcohol (Crizotinib): Reduction to the (

    
    )-alcohol  (specifically the 1-(2,6-dichloro-3-fluorophenyl)ethoxy moiety) was the breakthrough.
    

Comparative Data Profile:

FeaturePyrazole-Ketone AnalogPyrazole-Alcohol (Crizotinib)Biological Impact
Hybridization

(Planar)

(Tetrahedral)
Alcohol fills the hydrophobic pocket.
Chirality None(

)-Enantiomer
The (

)-methyl group locks the conformation.
H-Bonding Acceptor onlyDonor & AcceptorOH forms critical water-mediated bonds.
c-MET IC

> 100 nM (Est.)8.0 nM >10-fold potency increase.
ALK IC

Moderate20 nM Critical for ALK+ NSCLC efficacy.

Mechanism: The (


)-alcohol configuration orients the 2,6-dichlorophenyl ring to engage in a 

-stacking interaction while the methyl group fits snugly into a small hydrophobic notch, a fit impossible for the planar ketone.

Metabolic Pathway & Pharmacokinetics[4]

The biological activity of a pyrazole-ketone is often transient because the body actively converts it to the alcohol.

The CBR1 Pathway

Carbonyl Reductase 1 (CBR1) is the primary enzyme responsible for reducing xenobiotic ketones.[2]

  • Reaction:

    
    
    
  • Consequence: If a drug is designed as a ketone, its in vivo activity will be a composite of the ketone and the alcohol metabolite.

Visualization: Metabolic Fate of Pyrazole Ketones

The following diagram illustrates the metabolic trajectory from a ketone precursor to its active or cleared forms.

MetabolicPathway Ketone Pyrazole-Ketone (Prochiral Substrate) CBR1 Enzyme: CBR1 / ADH (NADH dependent) Ketone->CBR1 Stereoselective Reduction Alcohol Chiral Pyrazole-Alcohol (Active/Inactive Metabolite) CBR1->Alcohol Generates Stereocenter UGT Enzyme: UGTs (Phase II) Alcohol->UGT Conjugation Glucuronide O-Glucuronide (Renal Clearance) UGT->Glucuronide Excretion

Figure 1: The metabolic reduction of pyrazole-ketones by Carbonyl Reductase 1 (CBR1) creates a chiral alcohol, which is subsequently cleared via glucuronidation.[1][3][4][5][6][7][8][9]

Experimental Protocols

To validate the difference in activity, the following protocols allow for the synthesis of the alcohol from the ketone and the subsequent comparative testing.

Protocol A: Enantioselective Reduction (Ketone Alcohol)

Target: Synthesis of the active chiral alcohol from the pyrazole-ketone precursor.

  • Reagents: Pyrazole-ketone substrate,

    
    , Sodium Formate (
    
    
    
    ), Water/Dichloromethane.
  • Procedure:

    • Dissolve the pyrazole-ketone (1.0 eq) in a biphasic mixture of

      
       and water (1:1).
      
    • Add Sodium Formate (5.0 eq) and the Chiral Ruthenium Catalyst (1 mol%).

    • Stir vigorously at 40°C for 12-24 hours. Monitor by TLC/LC-MS for disappearance of the ketone peak.

    • Workup: Separate organic layer, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Determine Enantiomeric Excess (

    
    ) using Chiral HPLC (e.g., Chiralcel OD-H column).
    
Protocol B: Kinase Inhibition Assay (In Vitro)

Target: Compare IC


 of Ketone vs. Alcohol against ALK or c-MET.
  • System: FRET-based Kinase Assay (e.g., LanthaScreen™).

  • Preparation:

    • Prepare 3-fold serial dilutions of Compound A (Ketone) and Compound B (Alcohol) in DMSO.

    • Final concentration range: 10

      
      M to 0.1 nM.
      
  • Reaction:

    • Mix Kinase (ALK), Fluorescein-PolyGT substrate, and ATP (

      
       concentration) in assay buffer.
      
    • Add drug dilutions. Incubate for 60 minutes at Room Temperature.

    • Add EDTA/Eu-Antibody detection mix.

  • Data Analysis:

    • Measure Emission Ratio (665 nm / 520 nm).

    • Plot dose-response curves using non-linear regression (Sigmoidal dose-response).

    • Self-Validation: The Alcohol form should show a distinct left-shift (lower IC

      
      ) compared to the Ketone if the chiral pocket theory holds.
      

SAR Logic Flow

The following diagram summarizes the decision-making process when choosing between a ketone and an alcohol substituent on a pyrazole ring.

SAR_Logic Start Pyrazole Scaffold Optimization Decision Linker Choice: Ketone vs. Alcohol Start->Decision KetonePath Ketone (C=O) Decision->KetonePath AlcoholPath Alcohol (CH-OH) Decision->AlcoholPath KetoneProp Properties: - Planar (sp2) - H-Bond Acceptor Only - Achiral KetonePath->KetoneProp AlcoholProp Properties: - Tetrahedral (sp3) - H-Bond Donor/Acceptor - Chiral (R/S) AlcoholPath->AlcoholProp KetoneOutcome Outcome: - Lower Selectivity - Metabolic Instability (CBR1 substrate) KetoneProp->KetoneOutcome AlcoholOutcome Outcome: - High Selectivity (Enantiomer specific) - High Potency (H-bond network) AlcoholProp->AlcoholOutcome

Figure 2: Structure-Activity Relationship (SAR) decision tree comparing physicochemical properties and biological outcomes of ketone vs. alcohol modifications.

References

  • Cui, J. J., et al. (2011).[5][8] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Rosemond, M. J., & Walsh, J. S. (2004). "Human Carbonyl Reductase 1: The Major Cytosolic Ketone Reductase?" Drug Metabolism Reviews.

  • Qian, J. Q., et al. (2014).[8] "A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation." Tetrahedron Letters.

  • Brose, M. S., et al. (2014). "The role of carbonyl reductase 1 in drug discovery and development." Expert Opinion on Drug Metabolism & Toxicology.

  • Pfizer Inc. (2011). "Xalkori (Crizotinib) Prescribing Information." FDA Access Data.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough analysis of structurally analogous brominated pyrazole derivatives allows us to establish a robust and cautious safety framework. The procedures outlined below are designed to protect you, your colleagues, and your research from the potential hazards associated with this class of compounds.

Hazard Analysis: Understanding the "Why" Behind the "What"

The core principle of any safety protocol is a clear understanding of the potential risks. Based on data from closely related brominated pyrazoles, we can anticipate a similar hazard profile for 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

  • Skin and Eye Irritation: A primary concern with halogenated heterocyclic compounds is their potential to cause significant irritation. Analogous compounds are classified as causing skin irritation (Category 2) and serious eye irritation or damage (Category 2/2A).[1][2][3][4][5] Direct contact can lead to redness, inflammation, and discomfort, while eye exposure may result in more severe damage.

  • Respiratory Tract Irritation: If the compound is a fine powder or if aerosols are generated, inhalation may lead to irritation of the respiratory system.[2][5][6] This underscores the critical importance of proper ventilation and, when necessary, respiratory protection.

  • Harmful if Swallowed: Several related pyrazole derivatives are classified as harmful if ingested (Acute Oral Toxicity, Category 4).[3][6][7] This necessitates strict hygiene practices to prevent accidental ingestion.

This hazard profile dictates a multi-layered approach to personal protection, ensuring that all potential routes of exposure—dermal, ocular, inhalation, and ingestion—are effectively blocked.

The Essential PPE Ensemble: Your First Line of Defense

Your Personal Protective Equipment (PPE) is the most direct barrier between you and the chemical. The following is the minimum required ensemble for handling 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4][8][9]Protects against splashes and airborne particles, directly addressing the risk of serious eye irritation.[1][2]
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Inspect for integrity before each use.Prevents direct skin contact, mitigating the risk of skin irritation.[1][10][11]
Body Protection A buttoned-up, long-sleeved laboratory coat.Protects skin and personal clothing from accidental spills and contamination.[1][10][11]
Respiratory Protection Generally not required if handled within a certified chemical fume hood. If a fume hood is unavailable or if aerosols/dusts are generated, a NIOSH/MSHA-approved respirator is necessary.[1][4][11]Protects against inhalation of the compound, which may cause respiratory irritation.[2][6]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity.

Pre-Handling Preparations
  • Designated Area: Confirm that all handling of the solid compound will occur in a designated area, preferably within a certified chemical fume hood.[11]

  • Verify Engineering Controls: Ensure the chemical fume hood has a valid inspection sticker and is functioning correctly. Confirm the immediate availability of an eyewash station and a safety shower.[4][10][12]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on your PPE in the correct order. This sequence is crucial to avoid cross-contamination.

PPE_Donning cluster_prep Preparation Area Start Start LabCoat 1. Don Lab Coat Start->LabCoat Gloves 2. Don Nitrile Gloves LabCoat->Gloves Goggles 3. Don Safety Goggles Gloves->Goggles Ready Ready for Handling Goggles->Ready

Diagram 1: Sequential Process for Donning PPE.
Chemical Handling
  • Work Within Fume Hood: Keep the sash of the fume hood at the lowest practical height. All manipulations of the compound should be performed at least 15 cm (6 inches) from the sash opening.

  • Avoid Dust Generation: When transferring the solid compound, use techniques that minimize the creation of dust. Avoid dropping or shaking the material.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate methods.

  • Secure Container: Once handling is complete, ensure the primary container is tightly sealed.[6][10][11]

Post-Handling and Decontamination
  • Decontaminate: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in the reverse order of donning to prevent contaminating yourself. This is a critical step.

PPE_Doffing cluster_post Decontamination Area Start Handling Complete Gloves 1. Remove Gloves (Turn inside out) Start->Gloves Goggles 2. Remove Goggles Gloves->Goggles LabCoat 3. Remove Lab Coat (Fold inward) Goggles->LabCoat Wash 4. Wash Hands Thoroughly LabCoat->Wash End End Wash->End

Diagram 2: Sequential Process for Doffing PPE.
  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1][6][7] This is a non-negotiable final step.

Emergency Response: Plan for the Unexpected

Accidents are rare but require immediate and correct action.

  • Skin Contact: Immediately remove contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6][10] Seek medical attention if irritation develops or persists.[6][10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][10] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][6][10] If they feel unwell, call a poison center or doctor.[1][10]

  • Ingestion: Rinse the mouth with water.[1][6][10] Call a poison center or doctor if you feel unwell.[1][10] Do not induce vomiting.

  • Spill: For a small spill, contain and clean it up using absorbent material while wearing full PPE.[10] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. Prevent spills from entering sewers or waterways.[2][11]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation: All solid waste contaminated with 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (e.g., weigh boats, gloves, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol".[13]

  • Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[13]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal service.[1][6][11] Do not dispose of this chemical down the drain or in the regular trash.[11][13]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects both the researcher and the research.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one.
  • Chemcia Scientific, LLC. Material Safety Data Sheet for 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine.
  • Fisher Scientific. (2025). Safety Data Sheet for (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-1-methyl-1H-pyrazol-3-amine.
  • ITW Reagents. (2025). Safety Data Sheet for Bromothymol Blue solution 0,04%.
  • BenchChem. (2025).
  • AK Scientific, Inc. Safety Data Sheet for 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.
  • Pramol-Chemie AG. (2025).
  • Fisher Scientific. (2023).
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
  • Cole-Parmer. (2005). Material Safety Data Sheet for 3-Methyl-1H-pyrazole-1-carboxamide.
  • Echemi. Safety Data Sheet for 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich.
  • ECHEMI.
  • Merck Millipore.
  • US EPA. (2025). Hazard Data for 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide.
  • MilliporeSigma. (2026).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • ResearchGate. (n.d.).
  • ChemicalBook. (2022). Safety Data Sheet for 2-BROMO-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ETHANONE.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde.
  • Santa Cruz Biotechnology. (2014). Safety Data Sheet for 5-Amino-3-methyl-1-phenylpyrazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.